ML337
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCRLDPMQHPGIM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML337 as a selective mGluR3 negative allosteric modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this important tool compound.
Introduction
Metabotropic glutamate receptor 3 (mGluR3), a class C G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neurotransmission. Its dysfunction has been implicated in various neurological and psychiatric disorders. The development of selective pharmacological tools is essential to dissect the specific physiological and pathological roles of mGluR3. This compound has emerged as a key tool compound due to its high selectivity for mGluR3 over other mGluR subtypes, particularly the closely related mGluR2. This selectivity allows for the precise investigation of mGluR3 function in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency, selectivity, and in vivo pharmacokinetic properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 450 nM | Rat | Calcium Mobilization | [1] |
| IC50 | 593 nM | Rat | Calcium Mobilization | [2] |
| Selectivity vs. mGluR2 | >67-fold | Rat | Calcium Mobilization | [1] |
| Selectivity vs. other mGluRs (1, 4, 5, 6, 7, 8) | >30 µM (inactive) | Rat | Various functional assays | [2] |
Table 2: In Vivo Pharmacokinetics (DMPK) of this compound
| Species | Route | Dose (mg/kg) | Brain Concentration (µM) at 1h | Plasma Concentration (µM) at 1h | Brain/Plasma Ratio |
| Mouse | IP | 10 | 1.2 | 0.8 | 1.5 |
| Rat | IV | 5 | 0.5 | 0.6 | 0.83 |
| Rat | PO | 10 | 0.3 | 0.4 | 0.75 |
Signaling Pathway
mGluR3 is a Gi/o-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As a negative allosteric modulator, this compound binds to a site topographically distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: mGluR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize this compound.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound as a negative allosteric modulator of mGluR3.
Materials:
-
HEK293 cells stably expressing rat or human mGluR3 (HEK-mGluR3).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
L-glutamate.
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate HEK-mGluR3 cells in 384-well microplates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of L-glutamate at a concentration that elicits a submaximal response (EC80), which should be predetermined.
-
Assay Protocol:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 2-15 minutes).
-
Add the EC80 concentration of L-glutamate to the wells.
-
Measure the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the glutamate-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
In Vivo Pharmacokinetic (DMPK) Study in Rodents
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice or rats.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
This compound.
-
Vehicle solution (e.g., 10% Tween 80 in saline).
-
Dosing syringes and needles (for IP, IV, or PO administration).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Brain harvesting tools.
-
Homogenizer.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.
-
Compound Formulation: Prepare a dosing solution of this compound in the chosen vehicle.
-
Dosing: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Immediately following blood collection, perfuse the animals with saline and harvest the brains.
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Extract this compound from the plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile). Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma and brain concentrations of this compound versus time to generate pharmacokinetic profiles. Calculate key parameters such as Cmax, Tmax, AUC, and the brain/plasma ratio.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is a well-characterized and highly selective mGluR3 negative allosteric modulator. Its favorable in vitro and in vivo properties make it an invaluable tool for investigating the role of mGluR3 in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.
References:
-
Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.[1]
-
Wenthur, C., et al. (2012). Development of a Second Generation mGlu3 NAM Probe. Probe Reports from the NIH Molecular Libraries Program.[2]
References
ML337 CAS number and molecular weight
A comprehensive analysis of the physicochemical and biological properties of ML337, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3). This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a synthetic organic compound with the following properties:
| Property | Value | Citations |
| CAS Number | 1443118-44-2 | |
| Molecular Weight | 353.39 | |
| Chemical Formula | C₂₁H₂₀FNO₃ | |
| IUPAC Name | (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone | |
| Synonyms | ML-337, ML 337 |
Biological Activity
This compound acts as a selective negative allosteric modulator (NAM) of the mGlu3 receptor. Allosteric modulation provides a mechanism for finely-tuning receptor activity, which can offer advantages over direct orthosteric antagonism. This compound is brain penetrant, making it suitable for in vivo studies targeting the central nervous system.
| Parameter | Value | Citations |
| Target | Metabotropic glutamate receptor 3 (mGlu3) | |
| Mechanism | Negative Allosteric Modulator (NAM) | |
| IC₅₀ | 593 nM | |
| Selectivity | No significant activity at mGlu₁, mGlu₂, mGlu₄₋₈ at concentrations up to 30 µM |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Condition | Details | Citations |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). Insoluble in water. | |
| Short-term Storage | Dry, dark, and at 0 - 4 °C for days to weeks. | |
| Long-term Storage | -20 °C for months to years. |
Mechanism of Action
The following diagram illustrates the negative allosteric modulation of the mGlu3 receptor by this compound. Under normal physiological conditions, the binding of the endogenous ligand, glutamate, to the orthosteric site of the mGlu3 receptor initiates a downstream signaling cascade. This compound binds to a distinct allosteric site on the receptor, which in turn reduces the affinity of glutamate for its binding site or the efficacy of receptor activation, thereby inhibiting the signaling pathway.
Caption: Mechanism of this compound as a negative allosteric modulator of the mGlu3 receptor.
Experimental Protocols
Detailed experimental protocols for this compound, including assay conditions for determining IC₅₀ values and methodologies for assessing CNS penetration and DMPK profiles, are described in the primary literature. For a comprehensive understanding of the experimental procedures, it is recommended to consult the following publication:
-
Wenthur, C. J., Daniels, J. S., Morrison, R., Engers, J. L., Niswender, C. M., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.
The information provided in this document is intended for research purposes only and is based on publicly available data.
In Vitro and In Vivo Effects of ML337: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document provides a comprehensive overview of the known in vitro and in vivo effects of this compound, intended to serve as a technical guide for researchers in neuroscience and drug development. The information presented herein is compiled from publicly available scientific literature and is intended for research purposes only. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Introduction
Metabotropic glutamate receptor 3 (mGlu3), a class C G-protein coupled receptor (GPCR), is a key therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. This compound, with the chemical name (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, has emerged as a critical tool for elucidating the physiological roles of mGlu3. Its high selectivity over other mGlu receptors, particularly the closely related mGlu2, allows for precise investigation of mGlu3-mediated signaling pathways and their implications in various disease models. This guide will detail the pharmacological characterization of this compound, from its in vitro activity to its in vivo pharmacokinetic and potential efficacy profile.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor Target | Assay Type |
| IC50 | 593 nM | mGlu3 | Calcium Mobilization Assay |
| Selectivity | >30 µM | mGlu1, mGlu2, mGlu4-8 | Not specified |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Brain-to-Plasma Ratio | Route of Administration |
| Mouse | 0.92 | Not specified |
| Rat | 0.3 | Not specified |
Experimental Protocols
In Vitro Assays
3.1.1. Calcium Mobilization Assay for mGlu3 NAM Activity
This assay is a common method to determine the potency of allosteric modulators of GPCRs that signal through the Gq pathway, or for Gi/o-coupled receptors like mGlu3 when co-expressed with a promiscuous G-protein such as Gα15 or a chimeric G-protein.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu3 receptor.
-
Assay Principle: mGlu3 activation by an agonist (e.g., glutamate) leads to a decrease in intracellular cyclic AMP (cAMP) via the Gi/o pathway. To facilitate a calcium-based readout, cells can be co-transfected with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Alternatively, assays measuring cAMP levels directly can be used.
-
Methodology:
-
HEK293-mGlu3 cells are plated in 96- or 384-well plates and cultured to confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The dye is removed, and cells are washed with an assay buffer.
-
Various concentrations of this compound are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow the compound to reach its target.
-
An EC20 or EC80 concentration of glutamate (the concentration that elicits 20% or 80% of the maximal response) is then added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound that inhibits 50% of the glutamate-induced calcium mobilization.
-
In Vivo Studies
3.2.1. Pharmacokinetic (PK) Studies in Rodents
These studies are designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, including its ability to cross the blood-brain barrier.
-
Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Methodology:
-
A cohort of animals is administered this compound via a specific route (e.g., intravenous, oral gavage, or intraperitoneal injection) at a defined dose.
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected.
-
Animals are euthanized at the final time point, and brain tissue is harvested.
-
Blood samples are processed to separate plasma.
-
The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma concentration ratio, are calculated.
-
Signaling Pathways and Experimental Workflows
mGlu3 Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical signaling pathway of the mGlu3 receptor and the inhibitory effect of this compound.
In-Depth Technical Guide: Brain Penetrance and CNS Distribution of ML337
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrance and central nervous system (CNS) distribution of ML337, a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The information presented herein is compiled from published preclinical studies to support further research and development of this compound.
Core Compound Information
This compound, with the chemical name (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, is a potent and selective inhibitor of mGlu3, demonstrating an IC50 of 593 nM.[1] Its selectivity is a key feature, as it shows no significant activity at other mGlu receptor subtypes (mGlu1, 2, 4, 5, 6, 7, and 8) at concentrations up to 30 µM.[1] This high selectivity makes this compound a valuable tool for elucidating the specific roles of mGlu3 in the CNS.
Quantitative Pharmacokinetic Data
The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. Pharmacokinetic studies in rodents have demonstrated that this compound is CNS penetrant. The key quantitative data are summarized in the table below.
| Parameter | Species | Value | Reference |
| Brain-to-Plasma (B:P) Ratio | Mouse | 0.92 | [1] |
| Brain-to-Plasma (B:P) Ratio | Rat | 0.3 | [1] |
| IC50 for mGlu3 | - | 593 nM | [1] |
| Selectivity (vs. mGlu2) | - | >30 µM | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo pharmacokinetic studies to determine the brain penetrance of this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma (B:P) ratio in mice and rats.
Animal Models:
-
Male C57BL/6 mice
-
Male Sprague-Dawley rats
Dosing:
-
Administration Route: Intraperitoneal (IP) injection.
-
Vehicle: A solution of 10% DMSO, 10% Tween 80, and 80% sterile water.
-
Dose: 10 mg/kg.
Sample Collection:
-
Time Points: Terminal blood and brain samples were collected at 1 hour post-dose.
-
Blood Collection: Whole blood was collected via cardiac puncture into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation.
-
Brain Collection: Whole brains were rapidly excised, rinsed with cold saline, and snap-frozen in liquid nitrogen.
Bioanalytical Method:
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. Brain tissue was homogenized in a 70:30 water:acetonitrile solution, and the homogenate was then subjected to protein precipitation.
-
Quantification: The concentrations of this compound in the plasma and brain homogenate supernatants were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve was generated using known concentrations of this compound in the respective matrices (plasma and brain homogenate).
Data Analysis:
-
The brain-to-plasma ratio was calculated by dividing the concentration of this compound in the brain (ng/g) by the concentration of this compound in the plasma (ng/mL), assuming a brain tissue density of 1 g/mL.
Visualizations
Signaling Pathway of mGlu3 and the Impact of this compound
The following diagram illustrates the canonical signaling pathway of the mGlu3 receptor and the inhibitory effect of the negative allosteric modulator, this compound.
Caption: mGlu3 signaling and this compound's inhibitory mechanism.
Experimental Workflow for Determining Brain Penetrance
The logical flow of the experimental process to assess the brain penetrance of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound brain penetrance.
References
The Discovery and Development of ML337: A Selective mGlu3 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3][4] Its discovery has provided the scientific community with a valuable chemical probe to investigate the physiological and pathophysiological roles of the mGlu3 receptor, which had previously been challenging due to the lack of selective ligands. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its characterization and diagrams of its signaling pathway and discovery workflow are also presented to facilitate further research and development in this area.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system.[5] The mGlu3 receptor, a member of the group II mGluRs, is implicated in a variety of neurological and psychiatric disorders. However, its precise functions have been difficult to elucidate due to the high degree of homology with the mGlu2 receptor and the lack of selective pharmacological tools. The development of this compound, a highly selective mGlu3 NAM, has been a significant advancement in the field, enabling the specific interrogation of mGlu3 function.[1][2]
Discovery of this compound
This compound was identified through a multidimensional, iterative parallel synthesis effort.[1][2] The discovery process involved the screening of a chemical library followed by the optimization of a lead compound to improve potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, designated as this compound.
Chemical Structure
The chemical structure of this compound is provided below:
IUPAC Name: (R)-(2-fluoro-4-[(4-methoxyphenyl)ethynyl]phenyl)(3-hydroxypiperidin-1-yl)methanone[6] CAS Number: 1443118-44-2[6][7] Molecular Formula: C₂₁H₂₀FNO₃[6][7] Molar Mass: 353.39 g·mol⁻¹[6]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Potency and Selectivity
| Receptor | Assay Type | Metric | Value | Reference |
| mGlu3 | Antagonist Assay | IC₅₀ | 593 nM | [1][2][3][8] |
| mGlu2 | Antagonist Assay | IC₅₀ | > 30 µM | [1][2] |
| mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8 | Antagonist Assay | Activity | No activity up to 30 µM | [3][8] |
In Vivo Pharmacokinetics
| Species | Brain-to-Plasma Ratio (B:P) | Reference |
| Mouse | 0.92 | [1][2] |
| Rat | 0.3 | [1][2] |
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu3 receptor. This means that it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site) and, in doing so, it reduces the affinity and/or efficacy of the endogenous agonist, glutamate.
The mGlu3 receptor is a Gi/Go-coupled GPCR.[5] Upon activation by glutamate, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] By negatively modulating the receptor, this compound attenuates this signaling cascade.
References
- 1. scispace.com [scispace.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Document: Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS pene... - ChEMBL [ebi.ac.uk]
- 8. experts.unthsc.edu [experts.unthsc.edu]
The Role of Metabotropic Glutamate Receptor 3 (mGluR3) in Neurological Disorders: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabotropic glutamate receptor 3 (mGluR3), a critical player in the modulation of synaptic transmission and neuronal excitability. We delve into its fundamental signaling mechanisms, its complex and often protective role in a range of neurological and psychiatric disorders, and the therapeutic potential of targeting this receptor. This document synthesizes key research findings, presents quantitative data for comparative analysis, and outlines common experimental protocols for studying mGluR3 function.
Core Concepts: mGluR3 Function and Signaling
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) belonging to the Group II mGluRs, which also includes mGluR2.[1] These receptors are typically coupled to Gαi/o proteins, and their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] mGluR3 is broadly distributed throughout the central nervous system, with expression observed in the cerebral cortex, hippocampus, striatum, and cerebellum.[1][3]
Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal activity through second messenger systems.[4] The primary endogenous agonist for mGluR3 is the neurotransmitter glutamate, but it is also activated by N-acetylaspartylglutamic acid (NAAG), which is co-released with glutamate.[5]
Functionally, mGluR3 is found on both presynaptic and postsynaptic terminals, as well as on glial cells, particularly astrocytes.[1][6][7] Presynaptic mGluR3s act as autoreceptors to inhibit further glutamate release, providing a negative feedback mechanism to prevent excessive excitatory neurotransmission.[4][8] Postsynaptically and on glia, their roles are more diverse, including the modulation of ion channel activity and the regulation of gene expression for neurotrophic factors.[5][6][8]
The Role of mGluR3 in Major Neurological Disorders
The modulatory functions of mGluR3 position it as a key factor in the pathophysiology of several neurological and psychiatric conditions. A recurring theme is its neuroprotective role, often mediated by its expression on glial cells.
Alzheimer's Disease (AD)
In the context of Alzheimer's disease, mGluR3 activation, particularly in astrocytes, exhibits a neuroprotective profile.[9] Studies have shown that activating astroglial mGluR3 can counteract the neurotoxic effects of amyloid-beta (Aβ) oligomers.[9] This is achieved through several mechanisms:
-
Promoting Non-Amyloidogenic APP Processing: mGluR3 activation enhances the activity of α-secretases (ADAM10 and ADAM17) while inhibiting the β-secretase (BACE1). This shifts the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, increasing the production of the neuroprotective soluble APPα (sAPPα).[7][9]
-
Enhancing Aβ Clearance: The resulting sAPPα can stimulate the uptake and clearance of Aβ oligomers by both astrocytes and microglia.[9]
-
Secretion of Neurotrophic Factors: Activation of mGluR3 boosts the production and release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Transforming Growth Factor-beta (TGF-β), which possess anti-inflammatory and anti-apoptotic properties, protecting neurons from damage.[8][9]
-
Restoring Glutamate Homeostasis: mGluR3 activation can enhance the expression of glutamate transporters (GLAST and GLT-1) on astrocytes, improving the clearance of excess glutamate from the synapse and mitigating excitotoxicity.[6][9]
Conversely, some evidence suggests that mGluR2 may promote Aβ toxicity, highlighting the importance of developing mGluR3-selective agonists for AD therapy.[6]
Parkinson's Disease (PD)
In Parkinson's disease, the progressive loss of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia, contributing to motor symptoms.[3] Targeting Group II mGluRs has been investigated as a strategy to dampen this hyperactivity.[8] While early studies used non-selective mGluR2/3 agonists like LY379268, which showed some neuroprotective effects against toxins like 6-OHDA, more recent research has aimed to dissect the distinct roles of mGluR2 and mGluR3.[10][11]
Evidence suggests that mGluR3 activation is a promising avenue for neuroprotection in PD.[10] Activation of mGluR3 on glial cells can increase the production of neurotrophic factors, notably Glial Cell Line-Derived Neurotrophic Factor (GDNF), which has potent protective and restorative effects on dopaminergic neurons.[8][11] This highlights the potential of mGluR3-selective agonists not only for symptomatic relief but also as a disease-modifying therapy.
Schizophrenia
The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central element of the disease's pathophysiology.[12][13] This has led to the investigation of mGluR2/3 agonists as a potential non-dopaminergic treatment approach.[14] The rationale is that by presynaptically reducing glutamate release, these agonists could normalize the hyperglutamatergic state that may arise as a consequence of NMDA receptor dysfunction.[14]
The GRM3 gene, which encodes mGluR3, has been identified as a risk gene for schizophrenia.[5][15] Post-mortem studies of brain tissue from individuals with schizophrenia have yielded mixed results regarding mGluR3 expression. Some studies report a reduction in mGluR3 protein in the dorsolateral prefrontal cortex (DLPFC), a region heavily implicated in the cognitive deficits of schizophrenia.[16][17] This reduction, coupled with an observed increase in the enzyme GCPII that degrades the mGluR3 agonist NAAG, suggests that signaling through mGluR3 may be impaired in the illness.[5][17] However, other studies have found no significant change in total mGluR3 protein levels.[15]
While early clinical trials of mixed mGluR2/3 agonists showed promise, later Phase III trials failed to meet their primary endpoints, tempering initial enthusiasm.[14] The distinct roles of mGluR2 and mGluR3, and the potential need for more selective pharmacological tools, remain active areas of investigation.[14]
Anxiety and Depression
Preclinical studies suggest that mGluR3 activation may have anxiolytic and antidepressant-like effects.[18] By modulating glutamate release and promoting the synthesis of neurotrophic factors, mGluR3 agonists could potentially correct the synaptic deficits and neuronal atrophy associated with chronic stress and depression.[18] The ability of mGluR2/3 agonists to block the behavioral effects of the NMDA receptor antagonist ketamine in animal models further supports the involvement of this receptor class in mood regulation.[19]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on mGluR3 expression in neurological disorders and the pharmacology of selected ligands.
Table 1: Changes in mGluR3 Expression in Neurological Disorders
| Disorder | Brain Region | Finding | Method | Reference |
| Schizophrenia | Dorsolateral Prefrontal Cortex (DLPFC) | Reduction in mGluR3 protein | Western Blot | [16][17] |
| Schizophrenia | Superior Temporal Cortex | No significant difference in monomeric or dimeric mGluR3 | Western Blot | [15] |
| Parkinson's Disease | Postmortem Brain Tissue | Adaptive downregulation of mGluR2/3 in patients without "wearing-off" | Receptor-Binding Autoradiography | [20] |
| Temporal Lobe Epilepsy | Temporal Cortex (Chronic Phase) | Decreased expression of the gene encoding mGluR3 | qPCR | [21] |
Table 2: Pharmacology of Selected mGluR2/3 Ligands
| Compound | Type | Target(s) | Potency (EC50 or Ki) | Reference |
| LY379268 | Agonist | mGluR2/3 | EC50: 2.69 nM (mGluR2), 4.48 nM (mGluR3) | [22] |
| LY341495 | Antagonist | Group II mGluRs (potent), other mGluRs (weaker) | IC50: 21 nM (mGluR2), 14 nM (mGluR3) | [22] |
| Pomaglumetad methionil (LY2140023) | Agonist (Prodrug of LY404039) | mGluR2/3 | N/A | [22] |
| LY3020371 | Antagonist | mGluR2/3 | Ki: 5.26 nM (hmGluR2), 2.50 nM (hmGluR3) | [22] |
| (2R,4R)-APDC | Agonist | mGluR2/3 | Potent allosteric modulator | [23] |
Key Experimental Protocols
Investigating the role of mGluR3 requires a combination of molecular, cellular, and behavioral techniques. Below are outlines of common methodologies.
Western Blotting for mGluR3 Protein Quantification
This technique is used to measure the relative amount of mGluR3 protein in tissue samples (e.g., post-mortem brain tissue).
Methodology:
-
Tissue Homogenization: Brain tissue from a specific region is dissected and homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to mGluR3. Validated antibodies are crucial, as specificity can be an issue.[15]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to mGluR3 (monomeric form ~100 kDa, dimeric form ~200 kDa) is quantified using densitometry software.[15] A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.
Receptor-Binding Autoradiography
This method is used to visualize and quantify the distribution and density of mGluR2/3 receptors in brain slices using a radiolabeled ligand.
Methodology:
-
Tissue Preparation: Post-mortem brain tissue is frozen and sectioned into thin slices (e.g., 20 µm) using a cryostat. The slices are mounted on microscope slides.
-
Radioligand Incubation: The slides are incubated in a buffer solution containing a specific mGluR2/3 radioligand, such as [³H]LY341495.[20]
-
Washing: The slides are washed in a buffer to remove unbound radioligand.
-
Determining Non-Specific Binding: A parallel set of slides is incubated with the radioligand plus a high concentration of a non-radioactive competing ligand to determine the amount of non-specific binding.
-
Exposure: The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate for a period of weeks to months.
-
Imaging and Analysis: The film or plate is developed or scanned to create an autoradiogram, an image where the darkness is proportional to the amount of radioactivity. The optical density in specific brain regions is measured and converted to binding density (e.g., fmol/mg tissue) using co-exposed radioactive standards. Specific binding is calculated by subtracting non-specific binding from total binding.
Conclusion and Future Directions
Metabotropic glutamate receptor 3 is a multifaceted modulator of neuronal and glial function with significant implications for a host of neurological disorders. Its predominantly neuroprotective role, particularly in Alzheimer's and Parkinson's diseases, makes it an attractive therapeutic target. In schizophrenia, its connection to genetic risk and pathophysiology is compelling, though the therapeutic path forward requires further clarification.
The primary challenges in the field include the development of highly selective mGluR3 agonists and positive allosteric modulators (PAMs) that can differentiate its function from the closely related mGluR2. Dissecting the cell-type-specific roles of mGluR3—whether on presynaptic neurons, postsynaptic neurons, astrocytes, or microglia—will be crucial for designing targeted therapies with improved efficacy and fewer side effects. As our understanding of the complex signaling networks governed by mGluR3 deepens, so too will our ability to leverage this receptor for the treatment of debilitating brain disorders.
References
- 1. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Roles of Glutamate Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mGluR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Neuroglial Metabotropic Glutamate Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. bioengineer.org [bioengineer.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabotropic glutamate receptor 3 (mGlu3; mGluR3; GRM3) in schizophrenia: Antibody characterisation and a semi-quantitative western blot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. scbt.com [scbt.com]
Unraveling Glutamate Signaling: A Technical Guide to Utilizing ML337
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of ML337, a potent and selective inhibitor of D-amino acid oxidase (DAO), as a critical tool for investigating glutamate signaling pathways. By modulating the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, this compound offers a powerful approach to dissect the intricate mechanisms of glutamatergic neurotransmission, which is central to synaptic plasticity, learning, memory, and various neurological disorders.
Introduction to this compound and its Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is predominantly mediated by ionotropic and metabotropic glutamate receptors. The NMDA receptor, a key subtype of ionotropic glutamate receptors, plays a crucial role in the induction of long-term potentiation (LTP) and long-term depression (LTD), cellular processes that underlie learning and memory.
A unique feature of the NMDA receptor is its requirement for a co-agonist, in addition to glutamate, for activation. D-serine, an endogenous D-amino acid, serves as a primary co-agonist at the glycine-binding site of synaptic NMDA receptors. The concentration of D-serine in the synaptic cleft is tightly regulated by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination.
This compound is a small molecule inhibitor of DAO. By inhibiting DAO activity, this compound effectively increases the bioavailability of D-serine in the brain. This leads to enhanced activation of NMDA receptors, providing a valuable tool to study the downstream consequences of augmented NMDA receptor signaling.
Data Presentation: Efficacy of DAO Inhibitors
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| CBIO | Human DAO | 0.12 | In vitro, recombinant enzyme | (Foss et al., 2010) |
| Sodium Benzoate | Human DAO | ~1000 | In vitro, recombinant enzyme | (Duplantier et al., 2007) |
Note: The potency of this compound is reported to be high, and researchers should perform dose-response studies to determine the optimal concentration for their specific experimental system.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on glutamate signaling pathways.
In Vitro D-amino Acid Oxidase (DAO) Activity Assay
This protocol describes a common method to measure DAO activity based on the detection of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed reaction.
Principle: DAO catalyzes the oxidative deamination of a D-amino acid (e.g., D-serine) to its corresponding α-keto acid, producing ammonia and hydrogen peroxide. The generated H₂O₂ can be quantified using a variety of colorimetric or fluorometric assays. This protocol utilizes the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.
Materials:
-
Recombinant human DAO
-
This compound
-
D-serine
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of D-serine in PBS.
-
Prepare a working solution of Amplex™ Red and HRP in PBS according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the Amplex™ Red/HRP working solution to each well.
-
Add 20 µL of varying concentrations of this compound (or vehicle control) to the wells.
-
Add 10 µL of recombinant human DAO to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of D-serine solution to each well to initiate the reaction. The final concentration of D-serine should be at or near its Km for DAO.
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Plot the percentage of DAO inhibition against the concentration of this compound to determine the IC50 value.
-
Quantification of D-serine Levels by HPLC
This protocol outlines the measurement of D-serine in biological samples (e.g., brain tissue homogenates, microdialysates) using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Principle: D-serine is derivatized with a fluorescent tag to enable sensitive detection by HPLC. Chiral separation is achieved using a chiral column or by using a chiral derivatizing agent.
Materials:
-
Biological sample (e.g., brain tissue)
-
This compound (for in vivo studies)
-
Perchloric acid (PCA)
-
Derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F)
-
HPLC system with a fluorescence detector
-
Chiral HPLC column
-
D-serine and L-serine standards
Procedure:
-
Sample Preparation (from brain tissue):
-
Homogenize the brain tissue in ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and neutralize it with a potassium borate buffer.
-
-
Derivatization:
-
Mix the neutralized supernatant with the NBD-F solution.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Stop the reaction by adding an equal volume of 0.1 M HCl.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the chiral HPLC column.
-
Use an appropriate mobile phase gradient to separate D-serine and L-serine.
-
Detect the fluorescent derivatives using a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of D-serine and L-serine standards.
-
Determine the concentration of D-serine in the samples by comparing their peak areas to the standard curve.
-
Electrophysiological Recording of NMDA Receptor Function
This protocol describes the use of whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices to assess the effect of this compound on NMDA receptor-mediated currents.
Principle: The patch-clamp technique allows for the measurement of ion currents flowing through NMDA receptors in response to agonist application. By applying this compound, one can observe changes in the amplitude and kinetics of these currents, reflecting the enhanced availability of D-serine.
Materials:
-
Primary neuronal culture or acute brain slices
-
This compound
-
NMDA
-
Glycine or D-serine (as a control co-agonist)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
Procedure:
-
Preparation:
-
Prepare primary neuronal cultures or acute brain slices according to standard protocols.
-
Prepare aCSF and the internal pipette solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Perfuse the neuron with aCSF containing a low concentration of NMDA and a saturating concentration of glycine to establish a baseline NMDA receptor-mediated current.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing NMDA, a sub-saturating concentration of D-serine, and the desired concentration of this compound.
-
Record the NMDA receptor-mediated current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated currents before and after the application of this compound.
-
An increase in the current amplitude in the presence of this compound would indicate an enhancement of NMDA receptor function due to increased D-serine levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Glutamate and D-serine activate NMDA receptors.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
Conclusion
This compound provides a valuable pharmacological tool for the targeted investigation of glutamate signaling through the modulation of D-serine levels. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers to explore the multifaceted roles of NMDA receptor co-agonism in both physiological and pathological contexts. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of glutamatergic neurotransmission and may pave the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
Methodological & Application
Application Note and Protocol: Preparation of ML337 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of ML337, a selective and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3)[1][2][3][4]. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions for this compound in dimethyl sulfoxide (DMSO).
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 353.39 g/mol | [2][3][4][5] |
| Formula | C₂₁H₂₀FNO₃ | [2][4] |
| Solubility in DMSO | Up to 125 mg/mL (353.72 mM)[1][2], also reported as soluble to 100 mM and 31.8 mg/mL (89.99 mM)[5] | [1][2][5] |
| Purity | ≥98% | [4] |
| Appearance | Solid Powder | [4] |
| Storage (Powder) | -20°C for up to 3 years | [2][5] |
| Storage (Stock Solution in DMSO) | -80°C for 6 months to 1 year; -20°C for 1 month | [1][2][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate this compound Powder: Allow the vial containing the this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.53 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 353.39 g/mol = 3.53 mg
-
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, you would add 1 mL of DMSO. It is recommended to use anhydrous or newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility[1].
-
Dissolve this compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If the compound does not fully dissolve with vortexing, sonication may be required to aid dissolution[1][5]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months to a year) or at -20°C for short-term storage (up to 1 month)[1][2][5].
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution in DMSO.
Dilution to Working Concentrations
The prepared stock solution will need to be further diluted to the desired working concentration for your specific assay. It is recommended to perform serial dilutions. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
This compound has a reported IC₅₀ of 593 nM for mGlu3, and it shows no activity at other mGlu receptors at concentrations up to 30 µM[1][2]. This information can be used as a guide for determining the appropriate concentration range for your experiments.
Signaling Pathway Context
Caption: this compound acts as a negative allosteric modulator of the mGlu3 receptor.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
By following this detailed protocol, researchers can ensure the consistent and accurate preparation of this compound stock solutions for their scientific investigations.
References
Application Notes and Protocols for ML337 in Neuronal Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent, selective, and CNS penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. The selective inhibition of mGluR3 by this compound makes it a valuable pharmacological tool for elucidating the physiological roles of this receptor in the central nervous system and for exploring its therapeutic potential in various neurological and psychiatric disorders. These application notes provide recommended concentrations, detailed protocols for cell-based assays, and an overview of the relevant signaling pathways.
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound, providing a reference for its potency and selectivity.
| Parameter | Value | Cell Line | Assay Type | Reference |
| mGluR3 IC50 | 593 nM | CHO cells expressing human mGluR3 | Forskolin-stimulated cAMP accumulation assay | [1](--INVALID-LINK--) |
| mGluR2 IC50 | > 30 µM | CHO cells expressing human mGluR2 | Forskolin-stimulated cAMP accumulation assay | [1](--INVALID-LINK--) |
Note: The high IC50 value for mGluR2 demonstrates the high selectivity of this compound for mGluR3 over the closely related mGluR2 receptor.
Recommended this compound Concentration for Neuronal Cell Assays
Based on its IC50 value, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments in neuronal cell assays. A concentration-response curve should be generated to determine the optimal concentration for the specific cell type and experimental endpoint. It is advisable to test a range of concentrations, for example, from 10 nM to 30 µM, to fully characterize the effect of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in cell-based assays. These protocols are based on standard methods for studying mGluR3 function and can be adapted for use with primary neuronal cultures or neuronal cell lines.
Protocol 1: In Vitro Characterization of mGluR3 Antagonism using a cAMP Assay
This protocol is designed to measure the ability of this compound to inhibit the glutamate-mediated suppression of adenylyl cyclase activity in cells expressing mGluR3.
Materials:
-
Neuronal cell line or primary neurons endogenously or exogenously expressing mGluR3
-
Cell culture medium (e.g., DMEM, Neurobasal)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Culture: Culture the neuronal cells in the appropriate medium supplemented with FBS and antibiotics. Plate the cells in the microplates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. Prepare solutions of glutamate and forskolin in an appropriate assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Wash the cells once with a serum-free assay buffer. c. Add the this compound working solutions to the wells and incubate for 15-30 minutes at 37°C. d. Add a sub-maximal concentration of glutamate (e.g., EC20 or EC50) to the wells. e. Immediately add forskolin to all wells to stimulate cAMP production. f. Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to mGluR3 activation and its modulation by this compound. Note that mGluR3 is primarily a Gi/o-coupled receptor, which does not directly signal through calcium mobilization. Therefore, this assay is typically performed in a cell line co-expressing mGluR3 and a promiscuous G-protein like Gα15 or a chimeric G-protein that couples to the phospholipase C pathway.
Materials:
-
Cell line co-expressing mGluR3 and a suitable G-protein (e.g., HEK293-mGluR3-Gα15)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
Glutamate
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and a solution of glutamate in the assay buffer.
-
Assay: a. Wash the cells with the assay buffer to remove excess dye. b. Place the cell plate in the fluorescence plate reader. c. Add the this compound solutions to the wells and incubate for a specified time (e.g., 15-30 minutes). d. Establish a baseline fluorescence reading. e. Inject the glutamate solution into the wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline and plot it against the log concentration of this compound to determine its inhibitory effect.
Signaling Pathways and Experimental Workflow Diagrams
Caption: mGluR3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the mGluR3 cAMP assay.
References
Application Notes and Protocols for In Vivo Administration of ML337 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to ML337
This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). It has an IC50 of 593 nM for mGlu3 and exhibits over 60-fold selectivity against other mGlu receptors, including mGlu2.[1] this compound is considered a valuable research tool for investigating the physiological and pathological roles of mGlu3 in the central nervous system (CNS) and other tissues.[1] The mGlu3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the cyclic AMP (cAMP) cascade.[2][3] Dysregulation of mGlu3 signaling has been implicated in a variety of disorders, including schizophrenia, bipolar disorder, anxiety, and certain types of cancer.[2][4]
These application notes provide a general protocol for the in vivo administration of this compound in rodent models based on available formulation information and standard preclinical research practices. It is important to note that, to date, specific in vivo efficacy, pharmacokinetic, and toxicology studies for this compound have not been detailed in publicly available literature. Therefore, the following protocols and data tables are intended as a guide for researchers to design their own studies.
Quantitative Data Summary (Templates)
The following tables are provided as templates for researchers to summarize their experimental data when conducting in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Dose (mg/kg) | e.g., 10 | e.g., 10 |
| Route of Administration | e.g., Intraperitoneal (IP) | e.g., Oral (PO) |
| Cmax (ng/mL) | Insert experimental data | Insert experimental data |
| Tmax (h) | Insert experimental data | Insert experimental data |
| AUC (0-t) (ng·h/mL) | Insert experimental data | Insert experimental data |
| t1/2 (h) | Insert experimental data | Insert experimental data |
| Brain:Plasma Ratio | 0.92[1] | 0.3[1] |
Table 2: Efficacy Study of this compound in a Rodent Disease Model (Example: Neurological Disorder)
| Treatment Group | Dose (mg/kg) | Route | Behavioral Endpoint (e.g., % Time in Open Arms) | Biomarker (e.g., Corticosterone Levels) |
| Vehicle Control | N/A | e.g., IP | Insert experimental data | Insert experimental data |
| This compound | e.g., 3 | e.g., IP | Insert experimental data | Insert experimental data |
| This compound | e.g., 10 | e.g., IP | Insert experimental data | Insert experimental data |
| This compound | e.g., 30 | e.g., IP | Insert experimental data | Insert experimental data |
| Positive Control | Specify | e.g., IP | Insert experimental data | Insert experimental data |
Table 3: Acute Toxicity Profile of this compound in Rodents
| Species | Dose (mg/kg) | Route | Observed Adverse Effects | Mortality |
| Mouse | e.g., 50 | e.g., IP | Insert observations | e.g., 0/5 |
| Mouse | e.g., 100 | e.g., IP | Insert observations | e.g., 1/5 |
| Rat | e.g., 50 | e.g., PO | Insert observations | e.g., 0/5 |
| Rat | e.g., 100 | e.g., PO | Insert observations | e.g., 0/5 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended formulation for this compound for in vivo use is a solution in a vehicle of 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil. This protocol is designed to yield a clear solution.
Materials:
-
This compound powder
-
DMSO (Dimethyl Sulfoxide), sterile, injectable grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add the corresponding volume of sterile corn oil to achieve a 1:9 ratio of DMSO to corn oil.
-
Vortex the solution thoroughly until it is a clear and homogenous solution.
-
This formulation should be prepared fresh before each administration.
Administration in Rodent Models
The choice of rodent model will depend on the specific research question. For neurological and psychiatric disorders, various transgenic and behavioral models are available. For oncology studies, xenograft or genetically engineered mouse models may be appropriate.
General Protocol for Intraperitoneal (IP) Injection in Mice:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Draw the freshly prepared this compound formulation into an appropriate sized syringe with a 25-27 gauge needle.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly and smoothly.
-
Monitor the animal for any immediate adverse reactions.
General Protocol for Oral Gavage (PO) in Rats:
-
Weigh each rat to calculate the required dose volume.
-
Use a flexible or rigid gavage needle of appropriate size for the rat.
-
Gently restrain the rat and introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the this compound formulation slowly.
-
Carefully remove the gavage needle.
-
Observe the animal for any signs of distress.
Visualization of Pathways and Workflows
Signaling Pathway of mGlu3
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 3 (mGlu3). As a Gi/Go-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription. This compound, as a negative allosteric modulator, would prevent this cascade from occurring in the presence of glutamate.
Caption: Simplified mGlu3 signaling cascade.
Experimental Workflow for an In Vivo Efficacy Study
The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of a neurological disorder.
Caption: General workflow for a preclinical efficacy study.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical relationship of this compound's action as a negative allosteric modulator on the mGlu3 receptor and its downstream consequences.
Caption: Mechanism of action of this compound.
References
- 1. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 3. GRM3 glutamate metabotropic receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of Kir4.1 Inwardly Rectifying Potassium Channels Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis in various tissues, including the central nervous system (CNS). The Kir4.1 channel, encoded by the KCNJ10 gene, is predominantly expressed in glial cells, particularly astrocytes, where it plays a vital role in spatial potassium buffering. This process is essential for maintaining a stable neuronal environment by clearing excess extracellular potassium released during neuronal activity. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy, making them a promising target for therapeutic intervention.
These application notes provide a detailed guide for utilizing a selective Kir4.1 inhibitor in electrophysiological recordings. While the specific compound "ML337" was not identified in the available literature, we will use the well-characterized and selective Kir4.1 inhibitor, VU0134992 , as a representative tool compound for these protocols.[1] These protocols are designed to assist researchers in investigating the physiological roles of Kir4.1 channels and in the screening and characterization of novel modulators.
Mechanism of Action
Kir4.1 channels exhibit inward rectification, a property that allows a larger influx of K+ ions into the cell than efflux out of the cell at membrane potentials positive to the K+ equilibrium potential. This is due to a voltage-dependent block by intracellular cations like Mg2+ and polyamines. By maintaining the resting membrane potential of astrocytes close to the K+ equilibrium potential, Kir4.1 channels facilitate the efficient uptake of extracellular K+.
Selective inhibitors of Kir4.1, such as VU0134992, act as pore blockers.[2] These molecules bind within the ion conduction pathway of the channel, physically obstructing the flow of potassium ions. This inhibition leads to a depolarization of the astrocyte membrane, a reduction in potassium buffering capacity, and consequently, an increase in neuronal excitability.
Quantitative Data Summary
The following tables summarize the quantitative data for the selective Kir4.1 inhibitor VU0134992, which can be used as a reference for researchers working with similar compounds targeting Kir4.1.
Table 1: Potency of VU0134992 on Kir4.1 Channels
| Parameter | Value | Electrophysiology Method | Reference |
| IC50 | 0.97 µM | Whole-cell patch clamp | [1] |
Table 2: Selectivity Profile of VU0134992
| Channel | Selectivity (fold vs. Kir4.1) | Method | Reference |
| Kir4.1/5.1 | 9-fold less potent (IC50 = 9 µM) | Whole-cell patch clamp | [1] |
| Kir1.1 | >30-fold | Thallium flux assay | [1] |
| Kir2.1 | >30-fold | Thallium flux assay | [1] |
| Kir2.2 | >30-fold | Thallium flux assay | [1] |
Signaling Pathway of Kir4.1 Channel Inhibition in Astrocytes
Inhibition of astrocytic Kir4.1 channels initiates a signaling cascade that impacts neuronal function. The following diagram illustrates the key events following the application of a Kir4.1 inhibitor.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of a Kir4.1 inhibitor using whole-cell patch-clamp electrophysiology.
Experimental Workflow: Whole-Cell Patch Clamp
Detailed Methodologies
1. Preparation of Kir4.1 Inhibitor Stock Solution (Example: VU0134992)
-
Compound: VU0134992 (Molecular Weight: 411.38 g/mol )
-
Solvent: Dimethyl sulfoxide (DMSO) of electrophysiology grade.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.11 mg of VU0134992 in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution: On the day of the experiment, dilute the stock solution in the extracellular recording solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects on the cells.
2. Whole-Cell Patch-Clamp Recording from Cultured Astrocytes
-
Cell Culture: Plate astrocytes on glass coverslips and culture until they reach the desired confluency.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured astrocytes to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target astrocyte with the recording pipette under visual guidance.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit Kir4.1 currents. A typical protocol would involve stepping the membrane potential from -120 mV to +60 mV in 20 mV increments for 200-500 ms.
-
Record stable baseline currents for several minutes.
-
Perfuse the recording chamber with the extracellular solution containing the Kir4.1 inhibitor at the desired concentration.
-
Record the inhibited currents until a steady-state effect is reached.
-
To determine the IC50, apply a range of inhibitor concentrations in a cumulative or non-cumulative manner.
-
(Optional) Perfuse with the inhibitor-free extracellular solution to assess the reversibility of the block.
-
3. Data Analysis
-
Current Measurement: Measure the peak inward and outward current amplitudes at each voltage step before and after inhibitor application.
-
Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to generate I-V curves.
-
Inhibition Calculation: Calculate the percentage of current inhibition at each concentration using the formula: % Inhibition = (1 - (I_inhibitor / I_baseline)) * 100.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
Automated Electrophysiology
For high-throughput screening of compounds targeting Kir4.1, automated patch-clamp systems can be employed. These systems allow for the rapid and simultaneous recording from multiple cells in a plate-based format, significantly increasing the efficiency of drug discovery efforts. The general principles of voltage clamp and data analysis are similar to manual patch clamp, but the cell handling and solution application are automated. It is recommended to follow the specific protocols provided by the manufacturer of the automated patch-clamp platform.
Conclusion
The selective inhibition of Kir4.1 channels presents a valuable strategy for investigating the role of astrocytes in neuronal function and for the development of novel therapeutics for neurological disorders. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize selective Kir4.1 inhibitors like VU0134992 in their electrophysiological studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the characterization of Kir4.1 channel modulators.
References
Application Notes and Protocols for ML337 in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., anhedonia, social withdrawal), and cognitive deficits. Current antipsychotic medications primarily target the dopamine D2 receptor, but often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects. The G-protein-activated inwardly rectifying potassium (GIRK) channel has emerged as a promising alternative therapeutic target. GIRK channels are crucial regulators of neuronal excitability and are downstream effectors of D2 receptor signaling.
ML337 is a potent and selective activator of GIRK channels, particularly those containing the GIRK1 subunit. Its ability to modulate neuronal excitability downstream of key neurotransmitter systems implicated in schizophrenia makes it a valuable research tool. This document provides detailed application notes and protocols for the proposed use of this compound in established in vitro and in vivo models of schizophrenia research. While direct studies of this compound in schizophrenia models are limited, its mechanism of action provides a strong rationale for its investigation as a novel therapeutic strategy.
Quantitative Data
Quantitative data for this compound and its close analog, ML297, have been established in various assays, demonstrating their potency and selectivity as GIRK channel activators. This information is crucial for designing experiments in schizophrenia models.
| Compound | Assay Type | Channel Subtype | EC50 | Efficacy | Citation |
| ML297 | Thallium Flux Assay | GIRK1/2 | 160 nM | 122.6% | [1][2][3] |
| ML297 | Voltage-Clamp Electrophysiology | GIRK1/2 | 540 nM | 94.5% | [1] |
| ML297 | Thallium Flux Assay | GIRK1/4 | 887 nM | - | [4] |
| ML297 | Thallium Flux Assay | GIRK1/3 | 914 nM | - | [4] |
| ML297 | Thallium Flux Assay | GIRK2/3 | Inactive | - | [1][3] |
Note: this compound is a close analog of ML297 and is expected to have a similar activity profile.
Signaling Pathways
Dopamine D2 Receptor-GIRK Signaling Pathway
Activation of presynaptic D2 autoreceptors on dopamine neurons or postsynaptic D2 receptors on medium spiny neurons leads to the dissociation of the Gαi/o and Gβγ subunits of the G-protein. The liberated Gβγ subunits directly bind to and activate GIRK channels, leading to an efflux of K+ ions. This results in hyperpolarization of the neuronal membrane, reducing neuronal excitability and dopamine release. This pathway is a key mechanism by which dopamine modulates neuronal activity in brain regions implicated in schizophrenia.
Experimental Protocols
The following protocols describe standard methods used in schizophrenia research. While this compound has not been extensively tested in these models, these protocols provide a framework for its investigation.
In Vivo Models of Schizophrenia
1. Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential, as it reflects the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.[5]
-
Habituation: Place mice individually into the locomotor activity chambers and allow them to habituate for 30-60 minutes.[6]
-
This compound Administration: Following habituation, administer this compound (dissolved in a suitable vehicle, e.g., DMSO/Tween/Saline) via intraperitoneal (i.p.) injection at the desired doses. A dose range of 10-60 mg/kg could be explored based on studies with the analog ML297.[3] Administer vehicle to the control group.
-
Waiting Period: Return the animals to their home cages or the activity chambers for a 30-minute pretreatment period.
-
Amphetamine Administration: Administer amphetamine (2-5 mg/kg, i.p.) to induce hyperlocomotion.[7][8]
-
Data Acquisition: Immediately after amphetamine injection, place the mice back into the activity chambers and record locomotor activity for 60-90 minutes.[5]
-
Data Analysis: Analyze the data for total distance traveled, vertical activity (rearing), and stereotypic counts. A reduction in amphetamine-induced hyperlocomotion by this compound would suggest potential antipsychotic-like effects.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Apparatus: Startle response chambers equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle.[9]
-
This compound Administration: Administer this compound or vehicle i.p. 30 minutes before placing the animals in the startle chambers.
-
Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[10]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Acquisition: The startle response (amplitude of whole-body flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100. An improvement in PPI in a schizophrenia model (e.g., after NMDA antagonist treatment) by this compound would indicate a potential therapeutic effect on sensorimotor gating deficits.[11]
In Vitro Models of Schizophrenia
1. Electrophysiological Recording of GIRK Currents in Dopamine Neurons
This protocol allows for the direct measurement of this compound's effect on GIRK channel activity in neurons relevant to schizophrenia.
Protocol:
-
Brain Slice Preparation: Prepare acute midbrain slices (250-300 µm) containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) from rodents.
-
Recording: Perform whole-cell patch-clamp recordings from identified dopamine neurons.[12][13][14][15][16]
-
GIRK Current Isolation: Use a high K+ external solution to increase the driving force for K+ and isolate GIRK currents. Apply a voltage ramp protocol to observe the characteristic inward rectification of GIRK channels.
-
This compound Application: Perfuse the brain slice with this compound at various concentrations (e.g., 100 nM - 10 µM) and record the change in holding current and the current-voltage relationship.
-
Data Analysis: Quantify the this compound-induced outward current at a holding potential of -60 mV. This will directly demonstrate the ability of this compound to activate GIRK channels and hyperpolarize dopamine neurons.
2. Co-expression of D2 Receptors and GIRK Channels in a Cell Line
This in vitro system allows for the study of the D2-GIRK signaling pathway in a controlled environment.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with plasmids encoding the human dopamine D2 receptor and the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).[17][18]
-
Assay Preparation: Plate the transfected cells in a 96-well plate.
-
Thallium Flux Assay: This is a common method to measure GIRK channel activity.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add this compound at various concentrations to the wells.
-
Add a thallium-containing buffer to initiate the flux.
-
Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates thallium influx through activated GIRK channels.
-
-
Data Analysis: Plot the concentration-response curve for this compound and calculate the EC50 value. This assay can be used to screen for and characterize GIRK channel modulators.
Conclusion
This compound, as a potent and selective GIRK1-containing channel activator, represents a valuable tool for investigating the role of GIRK channels in the pathophysiology of schizophrenia. The protocols outlined above provide a roadmap for researchers to explore the therapeutic potential of this compound in preclinical models of this disorder. By modulating neuronal excitability downstream of the D2 receptor, this compound may offer a novel approach to address the multifaceted symptoms of schizophrenia. Further research utilizing these and other models is warranted to fully elucidate the promise of GIRK channel activation as a therapeutic strategy.
References
- 1. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. b-neuro.com [b-neuro.com]
- 6. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Functional coupling of human D2, D3, and D4 dopamine receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for ML337 in the Study of Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML337 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] As a brain-penetrant compound, this compound offers the potential to investigate the role of mGluR3 in central nervous system (CNS) functions, including cognition.[1] While extensive research has been conducted on group II mGlu receptor modulators for various neurological and psychiatric conditions, specific studies detailing the use of this compound in animal models of cognitive function are not yet prevalent in the published literature. However, based on the known roles of mGluR3 in synaptic plasticity and cognition, this document provides a framework for utilizing this compound in preclinical cognitive research.
Genetic studies have suggested a link between variations in the gene encoding for mGluR3 (GRM3) and cognitive performance, as well as its potential involvement in psychiatric disorders like schizophrenia.[1] Preclinical research indicates that mGluR3 may be a key regulator of hippocampal synaptic plasticity, a cellular mechanism underlying learning and memory.[2] While activation of mGluR3 has been shown to enhance cognitive performance in certain tasks, the use of a selective NAM like this compound would be critical in elucidating the specific consequences of inhibiting mGluR3 signaling on cognitive processes.
These application notes provide hypothetical protocols for assessing the impact of this compound on cognitive function in rodent models, based on standardized and widely accepted behavioral paradigms.
Compound Information: this compound
| Property | Value | Reference |
| Mechanism of Action | Selective Negative Allosteric Modulator (NAM) of mGluR3 | [1] |
| Potency | IC50 of 593 nM | [1] |
| Selectivity | No significant activity at mGluR1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 µM | [1] |
| Brain Penetrance | Yes | [1] |
Hypothetical Signaling Pathway of mGluR3 Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound. As a negative allosteric modulator, this compound is hypothesized to bind to a site on the mGluR3 receptor that is distinct from the glutamate binding site. This binding event is thought to induce a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
Caption: Hypothetical mechanism of this compound as an mGluR3 NAM.
Experimental Protocols for Assessing Cognitive Function
The following are standardized protocols for behavioral assays commonly used to evaluate learning and memory in rodents. These can be adapted to study the effects of this compound administration.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition (NOR) test.
Detailed Methodology:
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of non-porous material for easy cleaning. A set of two identical objects (A1 and A2) and a third, distinct novel object (B). The objects should be heavy enough that the animals cannot displace them.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.
-
Familiarization (Day 2): Place two identical objects (A1 and A2) in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.
-
Test (Day 3): Replace one of the familiar objects with a novel object (B). Place the mouse back in the arena and allow it to explore for 5 minutes.
-
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time (e.g., 30 minutes) before either the familiarization phase or the test phase to assess its effect on memory acquisition or retrieval, respectively.
-
Data Analysis: The time spent exploring each object (nose sniffing or touching the object) is recorded. A discrimination index is calculated to quantify recognition memory. A positive index indicates a preference for the novel object.
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory in rodents. The test requires the animal to use distal cues in the room to locate a hidden platform in a pool of opaque water.
Experimental Workflow:
Caption: Workflow for the Morris Water Maze (MWM) test.
Detailed Methodology:
-
Apparatus: A large circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water's surface. The pool is located in a room with various prominent visual cues.
-
Procedure:
-
Acquisition Training (Days 1-5): The mouse is placed in the water facing the wall from one of four starting positions. The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds). This is repeated for a set number of trials per day (e.g., 4 trials).
-
Probe Trial (Day 6): The platform is removed from the pool, and the mouse is allowed to swim freely for 60 seconds.
-
-
Drug Administration: this compound or vehicle is administered daily, typically 30 minutes before the first trial of the day, throughout the acquisition phase.
-
Data Analysis: During acquisition, the primary measure is escape latency (the time taken to find the platform). During the probe trial, the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured to assess spatial memory retention.
Contextual Fear Conditioning (CFC)
CFC is a form of associative learning where an animal learns to associate a particular environment (the context) with an aversive stimulus (e.g., a mild foot shock).
Experimental Workflow:
Caption: Workflow for the Contextual Fear Conditioning (CFC) test.
Detailed Methodology:
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock. The chamber has distinct visual, auditory, and olfactory cues.
-
Procedure:
-
Training (Day 1): The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes). A mild, brief foot shock is then delivered. The mouse is removed from the chamber after a short interval.
-
Context Test (Day 2): The mouse is returned to the same chamber, and its behavior is recorded for a set period (e.g., 5 minutes) without the delivery of a shock.
-
-
Drug Administration: this compound or vehicle can be administered before the training session to assess its effect on fear memory acquisition or before the context test to evaluate its impact on memory retrieval.
-
Data Analysis: The primary measure is "freezing," a species-typical fear response characterized by the complete absence of movement except for respiration. The percentage of time spent freezing during the context test is used as an index of fear memory.
Conclusion
This compound is a valuable research tool for dissecting the role of mGluR3 in the CNS. The protocols outlined above provide a starting point for researchers interested in investigating the effects of this compound on cognitive function in animal models. Given the link between mGluR3 and cognitive processes, it is hypothesized that this compound, as a negative allosteric modulator, may impair performance in these tasks. However, empirical data from well-controlled studies are necessary to confirm this and to determine the precise dose-response relationships and therapeutic potential, if any, of modulating mGluR3 activity for cognitive disorders. Researchers should carefully consider the timing of drug administration to differentiate between effects on memory acquisition, consolidation, and retrieval. Furthermore, the inclusion of appropriate control groups is essential for the robust interpretation of results.
References
- 1. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Effects of ML337 on Glutamate Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptor 3 (mGluR3), a group II mGluR, is predominantly located on presynaptic terminals and glial cells, where it acts as an autoreceptor to inhibit glutamate release.[1][2] This inhibitory feedback mechanism is a crucial component of synaptic homeostasis. ML337 is a selective negative allosteric modulator (NAM) of mGluR3, with an IC50 of approximately 450-593 nM.[3][4] By binding to an allosteric site on the mGluR3 receptor, this compound reduces the receptor's response to glutamate. This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR3. This application note provides a detailed protocol for assessing the effects of this compound on glutamate release from isolated nerve terminals (synaptosomes).
Signaling Pathway: mGluR3-Mediated Inhibition of Glutamate Release
Presynaptic mGluR3 receptors are coupled to Gi/o proteins.[5] Upon activation by glutamate, the Gi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels (VGCCs), reducing Ca2+ influx and, consequently, vesicular glutamate release. As a negative allosteric modulator, this compound is expected to antagonize this process, thereby increasing glutamate release in the presence of an mGluR3 agonist.
Caption: Presynaptic mGluR3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow
The overall experimental procedure involves the isolation of synaptosomes from rodent brain tissue, pre-incubation with this compound and/or an mGluR3 agonist, depolarization-induced stimulation of glutamate release, and subsequent quantification of the released glutamate using a fluorometric assay.
Caption: Workflow for assessing this compound effects on glutamate release from synaptosomes.
Detailed Experimental Protocols
Protocol 1: Preparation of Rat Cortical Synaptosomes
This protocol is adapted from standard methods for isolating nerve terminals.[6]
Materials:
-
Adult Sprague-Dawley rats
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4
-
Percoll solutions (16%, 10%, and 0.32 M sucrose for stock)
-
Refrigerated centrifuge and rotors
Procedure:
-
Euthanize the rat according to approved institutional guidelines.
-
Rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Homogenization Buffer.
-
Prepare a discontinuous Percoll gradient by carefully layering 16% and 10% Percoll solutions over a cushion of 0.32 M sucrose.
-
Layer the resuspended crude synaptosomal fraction on top of the gradient.
-
Centrifuge at 31,000 x g for 5 minutes at 4°C.
-
Collect the synaptosomes from the interface between the 10% and 16% Percoll layers.
-
Wash the collected synaptosomes by diluting with artificial cerebrospinal fluid (aCSF) and centrifuging at 15,000 x g for 15 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in aCSF to a protein concentration of ~0.5 mg/mL.
Protocol 2: Measurement of Glutamate Release
This protocol utilizes a fluorometric assay to quantify glutamate release based on the glutamate dehydrogenase-catalyzed conversion of NADP+ to fluorescent NADPH.
Materials:
-
Prepared synaptosomes
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 3 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2.4 mM CaCl2, 10 mM Glucose, 26 mM NaHCO3, pH 7.4.
-
This compound (stock solution in DMSO)
-
mGluR2/3 agonist (e.g., LY379268)
-
Depolarizing agent: 4-Aminopyridine (4-AP) or high KCl solution.
-
Glutamate Assay Kit (containing glutamate dehydrogenase, NADP+, and glutamate standard)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Aliquot 50 µL of the synaptosome suspension into the wells of a 96-well plate.
-
Add 5 µL of this compound, LY379268, vehicle (DMSO), or a combination to achieve the desired final concentrations. Set up wells for each condition in triplicate.
-
Control Group: Vehicle
-
This compound Groups: 100 nM, 500 nM, 1 µM, 10 µM
-
Agonist Group: 1 µM LY379268
-
Co-treatment Groups: 1 µM LY379268 + varying concentrations of this compound
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the glutamate assay reaction mix according to the manufacturer's instructions. Add 50 µL of the reaction mix to each well.
-
Measure baseline fluorescence (F_initial).
-
Induce glutamate release by adding 10 µL of 4-AP (to a final concentration of 1 mM). For non-stimulated controls, add 10 µL of aCSF.
-
Immediately begin kinetic fluorescence readings every 2 minutes for 30 minutes at 37°C.
-
After the final reading, add a known concentration of glutamate standard to several wells to calibrate the fluorescence signal to glutamate concentration.
Data Presentation and Analysis
The amount of glutamate released is proportional to the change in fluorescence (ΔF = F_final - F_initial). Data should be normalized to the stimulated control group (100% release).
| Treatment Group | Glutamate Release (% of Stimulated Control) | Standard Deviation |
| Basal (No Stimulation) | ||
| Vehicle | 5.2 | 1.1 |
| 10 µM this compound | 5.5 | 1.3 |
| 4-AP Stimulation | ||
| Vehicle | 100 | 8.5 |
| 1 µM LY379268 | 65.4 | 6.2 |
| 100 nM this compound + 1 µM LY379268 | 75.1 | 7.1 |
| 500 nM this compound + 1 µM LY379268 | 88.9 | 7.8 |
| 1 µM this compound + 1 µM LY379268 | 97.6 | 8.3 |
| 10 µM this compound | 102.3 | 9.1 |
Data Interpretation: The data presented in the table are hypothetical but illustrate the expected results. The mGluR3 agonist LY379268 significantly reduces 4-AP-evoked glutamate release. Co-incubation with this compound reverses this inhibition in a concentration-dependent manner, consistent with its role as an mGluR3 NAM. This compound alone has a negligible effect on basal or stimulated release, which is characteristic of a NAM that requires agonist presence to exert its effect.
Logical Interpretation of Results
The experimental design allows for a logical deduction of this compound's mechanism of action. By observing how this compound modulates the effect of a known mGluR3 agonist, its role as a NAM can be confirmed.
Caption: Logical framework for interpreting the effects of this compound on glutamate release.
Conclusion
This application note provides a comprehensive protocol for assessing the effects of the mGluR3 negative allosteric modulator, this compound, on glutamate release. The use of a synaptosome preparation combined with a fluorometric assay offers a robust and reproducible method for characterizing the pharmacology of mGluR3 modulators. The outlined experimental design and data analysis framework allow for a clear interpretation of the compound's mechanism of action, making this protocol highly valuable for researchers in neuropharmacology and drug discovery.
References
- 1. domaintherapeutics.com [domaintherapeutics.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Vanderbilt University identifies new mGlu2 receptor negative allosteric modulators | BioWorld [bioworld.com]
Troubleshooting & Optimization
ML337 solubility issues and best practices
Welcome to the technical support center for ML337. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and best practices for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] As a NAM, it binds to a site on the mGlu3 receptor that is distinct from the glutamate binding site. This binding event modulates the receptor's response to glutamate, leading to an inhibition of its signaling activity.[2][3][4] mGlu3 is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Q2: What are the primary solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, DMSO is the most commonly used solvent.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the desired concentration for your experiments. To minimize the potential for precipitation when adding to aqueous solutions, it is advisable to perform intermediate dilutions in DMSO before the final dilution into your aqueous buffer or cell culture medium.
Q4: What is the recommended final concentration of DMSO in my in vitro assay?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%.[7] It is crucial to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[7]
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term storage.
-
In Solvent (DMSO): Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility and Handling
While specific widespread solubility issues with this compound have not been extensively reported, the following best practices can help prevent potential problems such as precipitation in your experiments.
Issue: I am observing precipitation after adding my this compound stock solution to my aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The solubility of this compound in aqueous solutions is significantly lower than in DMSO. High final concentrations may exceed its aqueous solubility limit.
-
Recommendation: Perform a concentration-response curve to determine the optimal working concentration. If high concentrations are necessary, consider if a different formulation or assay is possible.
-
-
Insufficient Intermediate Dilution: Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to precipitate out locally before it has a chance to disperse.
-
Recommendation: Perform one or more serial dilutions of your DMSO stock solution with your aqueous buffer or medium. This gradual decrease in solvent strength can help maintain solubility.
-
-
Temperature Effects: Temperature shifts can affect solubility.
-
Recommendation: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound solution. Gently mix the solution immediately after adding the compound.
-
-
Interactions with Media Components: Components in complex media, such as proteins and salts, can sometimes interact with small molecules and reduce their solubility.
-
Recommendation: If precipitation is observed in complete medium, try dissolving this compound in a simpler buffer (e.g., PBS) first to see if the issue persists. This can help identify if a specific media component is contributing to the problem.
-
Data and Protocols
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 35.34 | 100 |
| Ethanol | 7.07 | 20 |
Data sourced from Tocris Bioscience.
Experimental Protocol: Preparation of this compound Working Solutions for In Vitro Assays
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate mass of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock, dissolve 3.53 mg of this compound (MW: 353.39 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock with 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate stock solution into your pre-warmed cell culture medium or aqueous buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
For example, to prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock to 999 µL of medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Always include a vehicle control with the same final concentration of DMSO.
-
Visualizations
Signaling Pathway of mGlu3 and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
How to prevent ML337 precipitation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ML337 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] It is a valuable research tool for studying the physiological and pathological roles of the mGlu3 receptor in the central nervous system. Its high selectivity for mGlu3 over other mGlu receptors allows for precise investigation of this specific receptor's function.[1]
Q2: What are the common solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The most common solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol.
Q3: Why does this compound precipitate when added to an aqueous buffer?
This compound is a hydrophobic molecule, which means it has low solubility in water-based solutions like most experimental buffers. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the local concentration of this compound can exceed its solubility limit, causing it to precipitate out of the solution.
Q4: What is the recommended method for preparing this compound working solutions in aqueous buffers to avoid precipitation?
The key to preventing precipitation is to avoid rapid changes in the solvent environment. The recommended method is to perform a serial dilution of the DMSO stock solution into the aqueous buffer. This gradual dilution helps to keep this compound in solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is too high. | - Ensure the final concentration of this compound is within the working range for your specific assay. - Decrease the final concentration of this compound if possible. |
| The final percentage of DMSO in the aqueous buffer is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your experimental system (e.g., cells, enzymes), which is typically below 0.5%. | |
| The buffer composition is incompatible with this compound. | - Test different buffer systems. Buffers containing a small amount of non-ionic detergents (e.g., 0.01% Pluronic F-68) or serum proteins (if compatible with the assay) can sometimes aid in solubility. | |
| The pH of the aqueous buffer affects this compound solubility. | - Although specific data is limited, the charge state of a molecule can affect its solubility. Empirically test a range of pH values for your buffer if your experimental design allows. | |
| Precipitation observed over time during the experiment. | The temperature of the experiment is affecting solubility. | - Check if the solubility of this compound is temperature-dependent in your buffer system. If precipitation occurs at a lower temperature, try to perform the experiment at a controlled, slightly higher temperature if permissible for the assay. |
| The this compound solution is not stable in the aqueous buffer over the duration of the experiment. | - Prepare fresh working solutions of this compound immediately before each experiment. - Minimize the time the this compound working solution is stored before use. | |
| Inconsistent results or lower than expected activity of this compound. | Micro-precipitation of this compound is occurring, which may not be visible to the naked eye. | - After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. - Visually inspect the solution for any signs of cloudiness or particulates against a dark background. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer (to prevent precipitation)
This protocol provides a step-by-step method for diluting the this compound DMSO stock solution into an aqueous buffer to minimize the risk of precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, HBSS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a vial of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer. A multi-step dilution is recommended over a single large dilution.
-
Example for preparing a 10 µM working solution from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution into 90 µL of the aqueous buffer. Pipette up and down gently to mix.
-
Step 2 (Final Dilution): Prepare the final 10 µM working solution by diluting 10 µL of the 1 mM intermediate solution into 990 µL of the aqueous buffer. Mix gently but thoroughly.
-
-
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution in your experiment immediately.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mM | R&D Systems |
| Ethanol | ≥ 20 mM | R&D Systems |
| Corn oil | A clear solution of ≥ 2.08 mg/mL can be achieved by diluting a 20.8 mg/mL DMSO stock solution 1:10 in corn oil. | MedchemExpress[2] |
Visualizations
mGlu3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the mGlu3 receptor, a Gi/Go-coupled receptor. Activation of mGlu3 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, does not directly compete with the agonist but binds to a different site on the receptor, reducing the receptor's response to agonist stimulation.
References
Technical Support Center: Optimizing ML337 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML337, a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an experimental small molecule that acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] Its high selectivity for mGluR3 over other mGluR subtypes, including the closely related mGluR2, makes it a valuable tool for studying the specific roles of mGluR3 in the central nervous system.[2] this compound is also known to be brain-penetrant, allowing it to reach its target in the central nervous system following systemic administration.[1][3]
Q2: What is the mechanism of action of this compound?
As a negative allosteric modulator, this compound does not directly compete with the endogenous ligand, glutamate, for the orthosteric binding site on mGluR3. Instead, it binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
Q3: What are the potential therapeutic applications of this compound?
Given the role of mGluR3 in modulating glutamate neurotransmission, this compound and other mGluR3 modulators are being investigated for their potential in treating a variety of neurological and psychiatric disorders. These include conditions where glutamatergic signaling is thought to be dysregulated.
Troubleshooting In Vivo this compound Studies
Issue 1: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound has limited aqueous solubility. Improper solvent selection or preparation methods can lead to precipitation.
-
Troubleshooting Steps:
-
Vehicle Selection: A common vehicle for lipophilic compounds like this compound is a mixture of DMSO and a carrier oil (e.g., corn oil).
-
Formulation Protocol: A suggested protocol involves first dissolving this compound in a minimal amount of DMSO and then slowly adding the carrier oil while vortexing to create a stable suspension or solution. A final concentration of at least 2.08 mg/mL in a 10% DMSO in corn oil vehicle has been reported to yield a clear solution.[1]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration.
-
Issue 2: Lack of expected pharmacological effect in vivo.
-
Possible Causes:
-
Sub-optimal dosage.
-
Inefficient route of administration.
-
Rapid metabolism or clearance of the compound.
-
Issues with the animal model or experimental design.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and endpoint. Start with a range of doses based on any available literature for similar compounds or in vitro potency.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical in vivo studies. Oral (p.o.) administration may also be feasible, but bioavailability should be considered.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and, more importantly, in the brain over time. This will help determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life of the compound, ensuring that the target engagement is achieved at the desired time points for your behavioral or physiological readouts.
-
Target Engagement: Consider including a direct measure of target engagement in a satellite group of animals, such as ex vivo autoradiography or measurement of downstream signaling markers in brain tissue.
-
Issue 3: Observed adverse effects or toxicity in treated animals.
-
Possible Causes:
-
The dose is too high, leading to off-target effects or acute toxicity.
-
Vehicle-related toxicity.
-
Compound-specific toxicity.
-
-
Troubleshooting Steps:
-
Dose Reduction: If adverse effects are observed, reduce the dose. A maximum tolerated dose (MTD) study can be performed to identify the highest dose that does not cause significant toxicity.
-
Vehicle Control: Always include a vehicle-treated control group to distinguish between compound-specific effects and effects of the administration vehicle.
-
Clinical Observations: Carefully monitor animals for any signs of distress, changes in weight, or alterations in behavior.
-
Histopathology: In case of severe or unexpected adverse effects, consider performing histopathological analysis of major organs to identify any potential tissue damage.
-
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 3 (mGluR3) | [1][2] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | [2] |
| IC50 | ~500 nM | [2] |
| Molecular Weight | 353.39 g/mol | [2] |
| Solubility | Soluble in DMSO and ethanol |
Experimental Protocols
Protocol 1: General In Vivo Formulation Preparation for this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve a high-concentration stock solution (e.g., 20.8 mg/mL).[1] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
In a separate sterile tube, measure the required volume of corn oil.
-
Slowly add the this compound/DMSO stock solution to the corn oil while continuously vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO in the vehicle should be kept as low as possible (typically ≤10%).
-
Visually inspect the final formulation for clarity and absence of precipitates.
-
Administer the formulation to the animals at the desired dose based on their body weight.
-
Mandatory Visualizations
Caption: Presynaptic mGluR3 signaling pathway and the modulatory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting guide for unexpected in vivo results with this compound.
References
Troubleshooting inconsistent results with ML337
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ML337, a negative allosteric modulator of the metabotropic glutamate receptor 3 (mGluR3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). It does not directly compete with the endogenous ligand, glutamate, but instead binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its response to glutamate. Functionally, mGluR3 is a G-protein coupled receptor (GPCR) linked to a Gi/o signaling pathway. Activation of mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound enhances the inhibitory effect of the receptor on adenylyl cyclase, further reducing cAMP production in the presence of glutamate.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to use a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the compound from light.
Troubleshooting Inconsistent Results
Q3: We are observing significant variability in our this compound dose-response curves between experiments. What are the potential causes?
Inconsistent dose-response curves can arise from several factors. Here are some common causes and troubleshooting steps:
-
Cell Health and Passage Number:
-
Issue: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently plated can lead to variable receptor expression and signaling capacity.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and evenly seeded in the assay plates. Regularly check for mycoplasma contamination.[1]
-
-
Reagent Preparation and Handling:
-
Issue: Inconsistent preparation of this compound dilutions or agonist solutions can lead to shifted dose-response curves.
-
Recommendation: Prepare fresh dilutions of this compound and the agonist for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
-
Assay Conditions:
-
Issue: Minor variations in incubation times, temperature, or CO2 levels can impact cellular signaling and lead to variability.
-
Recommendation: Standardize all assay parameters, including incubation times and environmental conditions.
-
-
Edge Effects:
-
Issue: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability, leading to skewed results.
-
Recommendation: To mitigate edge effects, avoid using the outermost wells of the plate for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media.[1]
-
Q4: The IC50 value we are obtaining for this compound is different from the published values. Why might this be?
Discrepancies in IC50 values can be attributed to several experimental variables:
-
Cell Line and Receptor Expression: The level of mGluR3 expression can vary significantly between different cell lines, which will impact the potency of an allosteric modulator.
-
Agonist Concentration: The apparent potency of a NAM is dependent on the concentration of the orthosteric agonist used in the assay. Ensure you are using a consistent and appropriate concentration of glutamate or another agonist.
-
Assay Format: Different assay formats (e.g., cAMP accumulation, calcium flux, BRET/FRET) can yield different potency values due to variations in signal amplification and downstream coupling.
-
Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50 value. Use a consistent and appropriate non-linear regression model.
Q5: We are experiencing a high background signal in our cAMP assay. What can we do to reduce it?
High background in a cAMP assay can obscure the signal from your compound. Consider the following:
-
Basal Receptor Activity: Some cell lines may have high basal mGluR3 activity. Ensure you are using an appropriate concentration of an inverse agonist to minimize this.
-
Cell Seeding Density: An excessively high cell density can lead to elevated background signals. Optimize the cell number per well.
-
Reagent Purity: Ensure all reagents, including the assay buffer and media, are of high quality and free of contaminants that might interfere with the assay.
-
Plate Type: For luminescence-based assays, use white, opaque plates to maximize signal and minimize well-to-well crosstalk.[2]
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Target | Metabotropic Glutamate Receptor 3 (mGluR3) |
| Mechanism of Action | Negative Allosteric Modulator (NAM) |
| Reported IC50 | 593 nM |
| Molecular Formula | C21H19FN2O2 |
| Molecular Weight | 350.39 g/mol |
Experimental Protocols
Detailed Protocol: In Vitro cAMP Assay for this compound Potency Determination
This protocol outlines a method for determining the IC50 of this compound in a cell line expressing mGluR3 using a competitive cAMP assay.
Materials:
-
HEK293 or CHO cells stably expressing human mGluR3
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Glutamate
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque assay plates
Procedure:
-
Cell Culture and Plating:
-
Culture the mGluR3-expressing cells according to standard protocols.
-
Harvest cells and resuspend in assay buffer to the desired concentration (optimized for your cell line and assay kit).
-
Dispense cells into a 384-well white opaque plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare a stock solution of glutamate in assay buffer.
-
Prepare a solution of forskolin and IBMX in assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound to the appropriate wells of the assay plate containing cells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add a fixed concentration of glutamate (e.g., EC80) to all wells except the negative control.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for the time specified by the cAMP assay kit manufacturer (e.g., 30-60 minutes) at room temperature.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow the detection reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with your chosen cAMP assay technology.
-
Normalize the data to the positive (forskolin alone) and negative (no forskolin) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: mGluR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound potency.
References
Technical Support Center: ML337 Solubility and the Impact of Hygroscopic DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals working with ML337. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the challenges of this compound solubility, with a specific focus on the impact of dimethyl sulfoxide (DMSO) hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, a stock solution of 20.8 mg/mL in DMSO has been reported.[1] For most in vitro assays, a stock solution in 100% DMSO is recommended, which can then be diluted into aqueous media.[2]
Q2: I dissolved this compound in DMSO, but it precipitated after I diluted it with my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many compounds.[2] To resolve this, you can try gentle vortexing, sonication, or warming the solution in a 37°C water bath.[2] It is crucial to ensure the precipitate has fully redissolved before use.[2]
Q3: Why does my this compound precipitate out of the DMSO stock solution during storage?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds, leading to precipitation.[3] This effect can be more pronounced with repeated freeze-thaw cycles.
Q4: How should I properly store my DMSO to prevent water absorption?
A4: To minimize water absorption, DMSO should be stored in a tightly sealed container in a dry, well-ventilated area, away from direct sunlight and heat sources.[4] Using smaller, single-use aliquots of anhydrous DMSO for preparing stock solutions is a highly recommended practice.
Q5: The this compound I received appears as a solid. How should I handle it?
A5: this compound is supplied as a solid.[5] It is recommended to dissolve it directly in an appropriate solvent like DMSO to prepare a stock solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates from DMSO stock solution upon storage. | Water absorption by hygroscopic DMSO. | 1. Prepare fresh stock solutions using anhydrous DMSO. 2. Aliquot stock solutions into smaller volumes for single use to avoid repeated exposure to air. 3. Store aliquots at -20°C in tightly sealed vials. |
| Difficulty dissolving this compound in DMSO. | Insufficient solvent or presence of water in DMSO. | 1. Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. 2. Gentle warming (to 37°C) and sonication can aid dissolution. |
| Inconsistent results in bioassays. | Precipitation of this compound in the assay medium leading to inaccurate concentrations. | 1. Visually inspect for any precipitation after diluting the DMSO stock into the aqueous buffer. 2. If precipitation is observed, attempt to redissolve by vortexing or sonication. 3. Consider lowering the final concentration of this compound or increasing the percentage of DMSO in the final assay medium (while being mindful of solvent toxicity in your experimental system). |
| Cloudiness or precipitation observed after freeze-thaw cycles of the stock solution. | Water condensation and absorption during temperature changes. | 1. Minimize freeze-thaw cycles by preparing single-use aliquots. 2. Before use, allow the frozen aliquot to come to room temperature and vortex thoroughly to ensure homogeneity. |
Experimental Protocols
General Protocol for Determining Thermodynamic Solubility
This protocol provides a general method for assessing the solubility of a compound like this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., anhydrous DMSO, or DMSO with a known percentage of water) in a glass vial.
-
Seal the vial tightly and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.
-
-
Quantification of Dissolved Compound:
-
Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV, LC-MS).
-
Determine the concentration of the compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound under the tested conditions.
-
Visualizations
Caption: Logical flow of DMSO water absorption and its impact on this compound solubility.
Caption: Recommended workflow for handling and preparing this compound solutions in DMSO.
References
Determining the optimal incubation time for ML337
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ML337, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGluR3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, with a special focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). As a NAM, it binds to a site on the mGluR3 receptor that is different from the glutamate binding site. This binding event reduces the receptor's response to glutamate. The mGluR3 receptor is coupled to an inhibitory G-protein (Gαi/o). Its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By negatively modulating mGluR3, this compound can increase cAMP levels, thereby influencing downstream signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: In which cell lines can I test the activity of this compound?
A3: The choice of cell line will depend on your specific research question. It is crucial to use a cell line that endogenously expresses mGluR3 or has been engineered to express the receptor. You can verify mGluR3 expression using techniques such as qPCR or Western blotting.
Q4: What is a typical concentration range for this compound in a cell-based assay?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. A good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM to determine the IC50 value in your experimental system.
Troubleshooting Guide: Determining Optimal Incubation Time
Issue 1: No observable effect of this compound at any concentration.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The effect of this compound may not be immediate. Perform a time-course experiment, testing a range of incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, 24 hours). |
| Cell line does not express functional mGluR3. | Confirm mGluR3 expression at both the mRNA and protein level. If expression is low or absent, consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| This compound degradation. | Ensure proper storage and handling of the compound. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Assay readout is not sensitive enough. | Optimize your assay to ensure a robust signal-to-noise ratio. Consider using a more sensitive detection method or a different downstream marker of mGluR3 activity. |
Issue 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution. |
| Edge effects. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media. |
| Compound precipitation. | Visually inspect the wells for any signs of compound precipitation. Ensure the final DMSO concentration is not too high and that this compound is fully dissolved in the media. |
Issue 3: Unexpected or paradoxical effects of this compound.
| Possible Cause | Suggested Solution | | Off-target effects at high concentrations. | Stick to a concentration range around the known IC50 of the compound. If high concentrations are necessary, consider using a structurally distinct mGluR3 NAM as a control to confirm the effect is target-specific. | | Cellular stress or toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity. | | Complex downstream signaling. | The signaling pathway downstream of mGluR3 may have feedback loops or crosstalk with other pathways that can lead to unexpected results at certain time points. A detailed time-course analysis can help to elucidate these complex dynamics. |
Experimental Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a general procedure for determining the optimal incubation time of this compound in a cell-based assay that measures cAMP levels.
1. Cell Seeding:
-
Culture cells expressing mGluR3 to approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
3. Time-Course Experiment:
-
Treat the cells with different concentrations of this compound and the vehicle control.
-
Incubate the plates for various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours) at 37°C and 5% CO2.
4. Assay Procedure (cAMP Measurement):
-
At the end of each incubation period, lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., a competitive immunoassay using HTRF or ELISA).
-
Measure the intracellular cAMP levels.
5. Data Analysis:
-
For each time point, normalize the data to the vehicle control.
-
Plot the normalized response as a function of this compound concentration to generate dose-response curves for each incubation time.
-
From these curves, determine the IC50 value at each time point.
-
The optimal incubation time is typically the shortest duration that yields a stable and robust response with the lowest IC50 value.
Hypothetical Time-Course Data for this compound
The following table summarizes hypothetical results from a time-course experiment designed to determine the optimal incubation time for this compound. The data represents the IC50 values obtained from dose-response curves at different incubation periods.
| Incubation Time | IC50 of this compound (nM) |
| 30 minutes | 850 |
| 1 hour | 620 |
| 2 hours | 550 |
| 4 hours | 530 |
| 8 hours | 545 |
| 12 hours | 560 |
| 24 hours | 780 |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Visualizations
mGluR3 Signaling Pathway
Caption: Simplified mGluR3 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for optimizing this compound incubation time in a cell-based assay.
Off-target effects of ML337 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the mGlu3 negative allosteric modulator, ML337, particularly concerning potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] It binds to a site on the mGlu3 receptor that is distinct from the glutamate binding site, inhibiting the receptor's response to glutamate. It has a reported IC50 of approximately 593 nM for mGlu3.[1][2]
Q2: How selective is this compound for mGlu3 over other mGlu receptors?
This compound exhibits high selectivity for mGlu3 over other mGlu receptor subtypes. Studies have shown that it has no activity at mGlu1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 µM.[1][2] This makes it a valuable tool for studying the specific roles of mGlu3.
Q3: Are there known off-target effects of this compound at high concentrations on other protein classes?
Q4: What are the potential consequences of using this compound at very high concentrations in my experiments?
Using any small molecule inhibitor at concentrations significantly higher than its IC50 or Ki value increases the risk of off-target effects.[3] Potential consequences of using this compound at high concentrations (e.g., >>10 µM) could include:
-
Non-specific binding: The compound may bind to other proteins with lower affinity, leading to unintended biological effects.
-
Cytotoxicity: High concentrations of small molecules can induce cell stress and death through mechanisms unrelated to their primary target.[4]
-
Altered cell signaling: Off-target interactions can perturb various signaling pathways, complicating the interpretation of experimental results.
It is always recommended to use the lowest effective concentration of this compound and to include appropriate controls to monitor for potential off-target and cytotoxic effects.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in cell-based assays at high this compound concentrations. | Off-target effects: this compound may be interacting with other proteins in your cellular model, leading to confounding effects. | 1. Perform a dose-response experiment: Determine the minimal effective concentration of this compound for your desired effect on mGlu3. 2. Use a structurally distinct mGlu3 NAM: If available, confirm your findings with another selective mGlu3 NAM to ensure the observed phenotype is due to mGlu3 inhibition. 3. Conduct off-target validation: If a specific off-target is suspected, use a selective inhibitor for that target to see if it phenocopies the effect of high-concentration this compound. |
| Cytotoxicity: The observed cellular phenotype may be a result of cell death or stress rather than specific mGlu3 modulation. | 1. Perform a cytotoxicity assay: Use assays like MTT, LDH, or Annexin V/PI staining to assess cell viability at the concentrations of this compound used in your experiments. 2. Visually inspect cells: Look for morphological changes indicative of cell stress or death (e.g., rounding, detachment). | |
| Compound precipitation: At high concentrations, this compound may come out of solution, leading to inaccurate concentrations and potential non-specific effects. | 1. Check the solubility of this compound in your specific cell culture medium. 2. Visually inspect your stock solutions and final assay wells for any signs of precipitation. 3. Consider using a lower concentration of DMSO in your final assay volume. | |
| Difficulty replicating results from the literature. | Different experimental conditions: Cell line variability, passage number, and media components can all influence the cellular response to a compound. | 1. Standardize your cell culture protocol: Ensure consistent cell passage numbers and growth conditions. 2. Verify the identity of your cell line. 3. Check the quality and purity of your this compound compound. |
Quantitative Data
Table 1: Selectivity Profile of this compound Against Metabotropic Glutamate Receptors
| Target | Activity (IC50 or % Inhibition @ 30 µM) | Reference |
| mGlu3 | 593 nM (IC50) | [1][2] |
| mGlu1 | No activity up to 30 µM | [1][2] |
| mGlu2 | No activity up to 30 µM | [1][2] |
| mGlu4 | No activity up to 30 µM | [1][2] |
| mGlu5 | No activity up to 30 µM | [1][2] |
| mGlu6 | No activity up to 30 µM | [1][2] |
| mGlu7 | No activity up to 30 µM | [1][2] |
| mGlu8 | No activity up to 30 µM | [1][2] |
Note: A comprehensive off-target screening panel for this compound against a broad range of kinases, GPCRs, ion channels, and transporters is not publicly available. Researchers should consider performing their own off-target profiling for their specific experimental system, especially when using high concentrations.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol is a general procedure for assessing the binding of a test compound (like this compound) to a panel of receptors, transporters, and ion channels.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target of interest in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand for the target, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 or Ki value.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot cell viability against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: mGlu3 signaling and potential off-target interaction of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Workflow for identifying potential off-target effects.
References
Technical Support Center: Controlling for ML337 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when conducting experiments with the mGluR3 negative allosteric modulator, ML337.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in experiments with this compound?
A1: A vehicle control is a crucial component of a well-designed experiment. It consists of treating a group of cells or animals with the same solvent or carrier used to dissolve the test compound (in this case, this compound), but without the compound itself.[1][2] This is essential to distinguish the biological effects of this compound from any potential effects of the vehicle. Since vehicles like Dimethyl Sulfoxide (DMSO) can have their own biological activities, a vehicle control group provides a baseline to ensure that observed effects are genuinely due to this compound.[2]
Q2: What is the most common vehicle for this compound and what are the recommended concentrations to use?
A2: Due to its ability to dissolve a wide range of compounds, Dimethyl Sulfoxide (DMSO) is the most common vehicle for small molecules like this compound in both in vitro and in vivo studies.
-
In Vitro Experiments: It is recommended to keep the final concentration of DMSO in cell culture media as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cell line.
-
In Vivo Experiments: For animal studies, the concentration of DMSO should also be minimized. While some studies have used up to 10% DMSO in the final injection volume, it is highly advisable to aim for a much lower concentration, ideally below 1%, to avoid potential toxicity and confounding biological effects.
Q3: Can the vehicle itself affect my experimental results?
A3: Yes, absolutely. The vehicle, especially DMSO, can have a range of biological effects, including altering cell viability, gene expression, and even having anti-inflammatory or analgesic properties.[3] These effects can confound the interpretation of your results, making it appear as though this compound is having an effect when it is actually the vehicle. This is why a vehicle-only control group is non-negotiable in rigorous scientific experiments.
Q4: How do I prepare the vehicle control for my this compound experiment?
A4: The vehicle control should be prepared in the exact same manner as your this compound treatment solution, but without the addition of this compound. For example, if you dissolve this compound in DMSO and then dilute it in cell culture media or saline for injection, your vehicle control should be an equivalent concentration of DMSO diluted in the same media or saline.
Troubleshooting Guides
Issue 1: I'm observing unexpected effects (e.g., decreased cell viability, altered gene expression) in my vehicle control group.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Determine the maximum tolerated DMSO concentration for your specific cell line or animal model. Perform a dose-response curve with DMSO alone to identify a concentration that does not produce significant biological effects. |
| Cell line is particularly sensitive to DMSO. | Some cell lines are more sensitive to DMSO than others. If possible, try to find a less sensitive cell line or consider alternative, less cytotoxic vehicles if this compound is soluble in them. |
| Contamination of DMSO or other reagents. | Use high-purity, sterile-filtered DMSO. Ensure all other reagents (e.g., cell culture media, saline) are also sterile and of high quality. |
| Incorrect preparation of the vehicle control. | Double-check your calculations and dilution steps to ensure the final concentration of the vehicle in the control group is identical to that in the this compound treatment group. |
Issue 2: The effect of this compound is not significantly different from the vehicle control.
| Possible Cause | Troubleshooting Step |
| Vehicle is masking the effect of this compound. | If the vehicle itself is causing a strong biological response, it may obscure the more subtle effects of this compound. Reduce the vehicle concentration to a non-bioactive level. |
| This compound concentration is too low. | Ensure you are using a concentration of this compound that is known to be active. You may need to perform a dose-response experiment for this compound to determine the optimal concentration. |
| Experimental variability. | High variability within your experimental groups can mask real effects. Ensure consistent experimental technique, use a sufficient number of replicates, and consider increasing your sample size. |
| This compound is not active in your experimental system. | Confirm the activity of your batch of this compound in a validated assay system. Also, ensure that the target of this compound, mGluR3, is expressed in your cells or the tissue of interest in your animal model. |
Data Presentation
Table 1: Effects of DMSO on Cell Viability and Gene Expression
This table summarizes the reported effects of different concentrations of DMSO on mammalian cells in vitro. This data can help in selecting an appropriate DMSO concentration for your experiments to minimize vehicle-induced artifacts.
| DMSO Concentration | Cell Type | Observation |
| ≤ 0.5% | Various cancer cell lines | Generally considered safe with minimal impact on viability. |
| > 0.5% - 1% | Various cancer cell lines | May start to see some effects on cell viability and gene expression. |
| > 1% | Various cell lines | Significant effects on cell viability and gene expression are often observed. |
| 0.05% | Human Dermal Fibroblasts | Altered the expression of 201-285 genes after 1-48 hours of exposure. |
| 1% | Human Dermal Fibroblasts | Reduced cell proliferation to 85% of control after 7 days. |
| 2% | Human Dermal Fibroblasts | Reduced cell proliferation to 57% of control after 7 days. |
| 3% | Human Dermal Fibroblasts | Reduced cell viability to 16% of control after 7 days. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound in a Cell-Based Assay
This protocol outlines the steps for including a proper vehicle control in a typical cell-based assay, such as a cell viability or signaling pathway activity assay.
-
This compound Stock Solution Preparation:
-
Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Store appropriately as recommended by the manufacturer.
-
-
Experimental Setup:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare your treatment groups in separate tubes. For each concentration of this compound to be tested, perform a serial dilution from your stock solution into your final cell culture medium.
-
Vehicle Control Preparation: In a separate tube, prepare a "vehicle control" solution by adding the same volume of 100% DMSO that was used for the highest concentration of this compound to the same final volume of cell culture medium. This ensures the final DMSO concentration is consistent across the highest treatment group and the vehicle control.
-
Negative Control: Include a "negative control" group that receives only fresh cell culture medium.
-
-
Treatment:
-
Remove the old medium from your cells and add the prepared this compound dilutions, vehicle control, and negative control solutions to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired treatment duration.
-
Perform your chosen assay (e.g., MTT, luciferase reporter assay) to measure the outcome.
-
-
Data Analysis:
-
Normalize the results of the this compound-treated groups to the vehicle control group to determine the specific effect of this compound. The negative control helps to assess the baseline health and response of the cells.
-
Protocol 2: In Vivo Vehicle Control for this compound in a Mouse Study
This protocol provides a framework for incorporating a vehicle control in an in vivo study using mice.
-
This compound Formulation Preparation:
-
Based on the required dose and solubility, prepare the this compound formulation. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it in a sterile, biocompatible vehicle such as saline or a solution containing polyethylene glycol (PEG) and Tween 80. Aim for a final DMSO concentration of <1%.
-
-
Vehicle Control Formulation Preparation:
-
Prepare the vehicle control formulation in the exact same way as the this compound formulation, including the same final concentration of DMSO, PEG, and Tween 80, but without adding this compound.
-
-
Animal Grouping:
-
Randomly assign animals to different treatment groups:
-
Group 1: Vehicle Control (receives the vehicle formulation)
-
Group 2: this compound Treatment (receives the this compound formulation)
-
(Optional) Group 3: Naive/Untreated Control (receives no injection)
-
(Optional) Group 4: Positive Control (receives a compound known to produce the expected effect)
-
-
-
Administration:
-
Administer the vehicle control and this compound formulations to the respective groups using the same route of administration (e.g., intraperitoneal injection, oral gavage), volume, and dosing schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor all animals for any adverse effects and for the desired experimental outcomes (e.g., behavioral changes, tumor growth).
-
At the end of the study, collect tissues or other samples for analysis.
-
-
Data Analysis:
-
Compare the results from the this compound treatment group to the vehicle control group to determine the specific pharmacological effects of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for vehicle control in in vitro and in vivo studies.
References
Best practices for dissolving ML337 for cell-based assays
Welcome to the technical support center for ML337. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the best practices for dissolving and utilizing this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] As a NAM, it binds to a site on the mGlu3 receptor that is different from the glutamate binding site. This binding event reduces the receptor's response to glutamate. This compound exhibits high selectivity for mGlu3, with an IC50 of 593 nM, and shows no significant activity at other mGlu receptors (mGlu1, 2, 4, 5, 6, 7, and 8) at concentrations up to 30 μM.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a 10 mM stock solution of this compound in DMSO.[1] For example, to prepare 1 mL of a 10 mM stock solution, you would dissolve 3.53 mg of this compound (molecular weight 353.39 g/mol ) in 1 mL of DMSO.
Q4: How should I store the this compound stock solution?
Proper storage of the this compound stock solution is crucial for maintaining its stability and activity. The recommended storage conditions are:
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution after dilution in aqueous cell culture medium.
-
Possible Cause: this compound, like many small molecules, has limited solubility in aqueous solutions. The final concentration of DMSO in your cell culture medium may be too low to keep the compound dissolved.
-
Solution:
-
Increase final DMSO concentration: Ensure the final concentration of DMSO in your cell-based assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of DMSO on your specific cell line, as high concentrations can be toxic.
-
Serial dilutions: When preparing your working concentrations, perform serial dilutions from your DMSO stock solution into the cell culture medium with vigorous vortexing or mixing between each dilution step. This can help prevent the compound from crashing out of solution.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Issue 2: I am not observing the expected biological effect of this compound in my assay.
-
Possible Cause 1: Compound degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution 1: Prepare fresh stock solutions from solid this compound and store them as recommended (-80°C for long-term, -20°C for short-term).[1] Aliquot the stock solution to minimize freeze-thaw cycles.
-
Possible Cause 2: Incorrect final concentration. Errors in dilution calculations can lead to a final concentration that is too low to elicit a biological response.
-
Solution 2: Double-check all calculations for preparing your working solutions from the stock. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
Possible Cause 3: Cell line suitability. The cell line you are using may not express mGlu3 at a sufficient level for this compound to have a measurable effect.
-
Solution 3: Confirm the expression of mGlu3 in your cell line using techniques such as qPCR or Western blotting.
Issue 3: I am observing cytotoxicity or other off-target effects in my cell-based assay.
-
Possible Cause: High concentration of this compound or DMSO. Even at concentrations where this compound is selective for mGlu3, very high concentrations might lead to off-target effects. Similarly, high concentrations of the DMSO vehicle can be toxic to cells.
-
Solution:
-
Optimize concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that produces the desired effect without causing cytotoxicity.
-
Vehicle control: Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration) to distinguish the effects of the compound from the effects of the solvent.
-
Cell viability assay: Run a parallel cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of this compound and DMSO at the concentrations used in your primary assay.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for mGlu3 | 593 nM | [1][2][3] |
| Selectivity | No activity at mGlu1, 2, 4, 5, 6, 7, 8 up to 30 μM | [1][2] |
| Recommended Solvent | DMSO | [1][2] |
| Recommended Stock Solution Concentration | 10 mM | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
-
Preparation of 10 mM Stock Solution: a. Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound = 353.39 g/mol ). For 1 mL of 10 mM solution, you will need 3.53 mg. b. Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the tube thoroughly until the this compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and vehicle controls, and is below the cytotoxic threshold for your cell line (typically ≤ 0.5%). d. Mix each dilution thoroughly by gentle vortexing or pipetting before adding to the cells.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Negative allosteric modulation of the mGlu3 signaling pathway by this compound.
References
Validation & Comparative
Validating the Selectivity of ML337 for mGluR3 over mGluR2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML337's selectivity for the metabotropic glutamate receptor 3 (mGluR3) over mGluR2. This document summarizes key experimental data, details the methodologies used for selectivity profiling, and contextualizes the importance of this selectivity in neuroscience research.
Metabotropic glutamate receptors (mGluRs) are critical modulators of synaptic transmission and neuronal excitability in the central nervous system. Within Group II of this family, mGluR2 and mGluR3 share a high degree of sequence homology, making the development of selective pharmacological tools challenging. Despite their similarities, these two receptors exhibit distinct expression patterns and physiological roles. Notably, mGluR2 is found predominantly at presynaptic terminals, where it inhibits glutamate release, while mGluR3 is located on both neurons and glial cells, playing a role in glutamate uptake and synaptic plasticity.[1][2] The development of highly selective ligands is therefore crucial to dissect the individual contributions of these receptors in health and disease.
This compound has emerged as a potent and highly selective negative allosteric modulator (NAM) of mGluR3. This guide will present the quantitative data that substantiates this claim, compare its performance to other mGluR2/3 modulators, and provide detailed experimental protocols for the key assays used in its characterization.
Comparative Selectivity of mGluR2/3 Modulators
The selectivity of this compound for mGluR3 over mGluR2 is a significant advancement in the field. The following table summarizes the potency and selectivity of this compound in comparison to other notable mGluR2 and mGluR3 modulators. The data clearly illustrates the superior selectivity profile of this compound.
| Compound | Target(s) | mGluR3 IC50 (nM) | mGluR2 IC50 (nM) | Selectivity (mGluR2/mGluR3) |
| This compound | mGluR3 NAM | 592 | >30,000 | >50-fold |
| ML289 | mGluR3 NAM | 649 | >10,000 | ~15-fold |
| RO4491533 | mGluR2/3 NAM | 270 | 296 | ~1.1-fold |
| LY2389575 | mGluR3 NAM | 4,200 | 17,000 | ~4-fold |
| MGS0039 | mGluR2/3 Antagonist | - | - | Non-selective |
Experimental Validation of Selectivity
The determination of this compound's selectivity for mGluR3 over mGluR2 relies on robust in vitro pharmacological assays. The primary methods employed are calcium mobilization assays and G-protein-coupled inwardly-rectifying potassium (GIRK) channel assays, often utilizing a thallium flux readout.
Signaling Pathways and Assay Principles
The differential coupling of mGluR2 and mGluR3 to intracellular signaling pathways forms the basis for these selective assays. Both receptors are Gαi/o-coupled, leading to the inhibition of adenylyl cyclase. However, they can be functionally assessed through different downstream effectors.
Experimental Protocols
This assay is used to determine the potency of mGluR3 NAMs. As Gαi/o-coupled receptors do not naturally signal through calcium mobilization, the assay utilizes a promiscuous G-protein, Gα15, which redirects the signal to the phospholipase C pathway, culminating in a measurable intracellular calcium release.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR3 and the promiscuous G-protein Gα15 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Compound Incubation: The test compound (e.g., this compound) is added at a range of concentrations and incubated for a specified period.
-
Agonist Addition: An EC80 concentration of the agonist (glutamate) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The resulting data is normalized and fitted to a four-parameter logistic equation to determine the IC50 value of the NAM.
This assay is a robust method for assessing the activity of Gαi/o-coupled receptors, including mGluR2 and mGluR3. Activation of these receptors leads to the opening of GIRK channels, and the resulting ion flux can be measured using a thallium-sensitive fluorescent dye.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing either human mGluR2 or mGluR3 and GIRK channel subunits are cultured in appropriate media.[1]
-
Cell Plating: Cells are seeded at a density of 15,000 cells per well in 20 µL of assay media into 384-well black-walled, clear-bottom poly-D-lysine-coated plates and incubated overnight.[1]
-
Dye Loading: The culture medium is exchanged for 20 µL of assay buffer (Hanks' balanced salt solution with 20 mM HEPES, pH 7.3).[1] Subsequently, 20 µL of FluoZin2-AM dye (final concentration 330 nM) is added to each well.[1]
-
Compound Incubation: The test compound (e.g., this compound) is added at a range of concentrations and incubated.
-
Thallium and Agonist Addition: A stimulus buffer containing thallium sulfate and an EC80 concentration of glutamate is added to initiate the thallium influx through the activated GIRK channels.
-
Signal Detection: The increase in intracellular thallium is measured as an increase in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 values are determined by analyzing the concentration-response curves.
Conclusion
The experimental data robustly supports the high selectivity of this compound as a negative allosteric modulator for mGluR3 over mGluR2. Its greater than 50-fold selectivity, as determined by well-established calcium mobilization and GIRK channel assays, distinguishes it from other available mGluR2/3 modulators. This makes this compound an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of mGluR3, paving the way for a more nuanced understanding of glutamatergic signaling in the central nervous system and the development of more targeted therapeutics.
References
ML337 versus non-selective group II mGluR antagonists
A Comparative Guide to ML337 and Non-Selective Group II mGluR Antagonists for Neuropharmacology Research
This guide provides a detailed comparison between this compound, a selective mGluR3 negative allosteric modulator, and traditional non-selective group II metabotropic glutamate (mGluR) antagonists. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles, supported by experimental data, to facilitate informed decisions in neuropharmacological studies.
Introduction to Group II mGlu Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS).[1][2] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][3] Group II, which includes mGluR2 and mGluR3, is of significant interest as a therapeutic target for psychiatric and neurological disorders.[4][5][6] These receptors are typically located presynaptically, where they act as autoreceptors to inhibit glutamate release.[1][4][7] Both mGluR2 and mGluR3 couple to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][2][4][8]
The development of pharmacological tools to dissect the individual contributions of mGluR2 and mGluR3 has been challenging due to their high structural homology.[8] This guide compares this compound, a novel selective tool for studying mGluR3, with established non-selective antagonists that target both mGluR2 and mGluR3.
Pharmacological Profiles
This compound: A Selective mGluR3 Negative Allosteric Modulator (NAM)
This compound is an experimental drug that functions as a selective, brain-penetrant negative allosteric modulator (NAM) of mGluR3.[9] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, this compound binds to a distinct allosteric site on the mGluR3 protein. This binding event reduces the receptor's response to glutamate.[10] Its key feature is its high selectivity for mGluR3 over the closely related mGluR2, making it an invaluable tool for isolating the specific physiological and pathological roles of mGluR3.[10][11]
Non-Selective Group II mGluR Antagonists: LY341495 and MGS0039
Compounds like LY341495 and MGS0039 are potent, competitive antagonists that target the orthosteric glutamate binding site of both mGluR2 and mGluR3.[1][12][13]
-
LY341495 is a widely used research tool known for its high potency at both mGluR2 and mGluR3.[13][14][15][16] It is a brain-penetrant compound that has been instrumental in characterizing the collective functions of group II mGluRs in various animal models.[13][15]
-
MGS0039 is another potent and selective group II mGluR antagonist with comparable affinity for mGluR2 and mGluR3.[12][17] It has demonstrated antidepressant-like and anxiolytic effects in preclinical studies, suggesting the therapeutic potential of blocking group II mGluRs.[12][18][19]
Data Presentation
The following tables summarize the quantitative data on the potency and selectivity of this compound compared to non-selective antagonists.
Table 1: Potency at Group II mGlu Receptors
| Compound | Target(s) | Mechanism of Action | Potency (IC₅₀ / Kᵢ) |
| This compound | mGluR3 | Negative Allosteric Modulator | IC₅₀: 593 nM for mGluR3 |
| LY341495 | mGluR2 & mGluR3 | Competitive Antagonist | IC₅₀: 21 nM for mGluR2, 14 nM for mGluR3[14][15][20] |
| MGS0039 | mGluR2 & mGluR3 | Competitive Antagonist | Kᵢ: 2.2 nM for mGluR2, 4.5 nM for mGluR3[12] |
Table 2: Selectivity Profile Against Other mGluR Subtypes
| Compound | Selectivity Notes |
| This compound | Highly selective for mGluR3. No activity at mGluR1, 2, 4, 5, 6, 7, and 8 at concentrations up to 30 µM.[10] |
| LY341495 | Potent at group II (mGluR2/3). Less effective at group III (IC₅₀s: 173 nM for mGluR8, 990 nM for mGluR7) and weak at group I (IC₅₀s: 6.8 µM for mGluR1, 8.2 µM for mGluR5).[15][16] |
| MGS0039 | Highly selective for group II mGluRs with no significant effects on other mGluR subtypes or other studied receptors and transporters.[12] |
Mandatory Visualizations
The following diagrams illustrate key concepts related to the pharmacology of group II mGluR antagonists.
Caption: Group II mGluR signaling cascade and points of antagonist intervention.
Caption: Typical experimental workflow for characterizing mGluR antagonists.
Caption: Logical diagram illustrating the selectivity profiles.
Experimental Protocols
Radioligand Binding Assay (for determining Kᵢ)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human mGluR2 or mGluR3 receptor.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]LY341495) is incubated with the cell membranes in an appropriate assay buffer.
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., MGS0039).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[21]
Functional Assay: cAMP Inhibition (for determining IC₅₀)
This assay measures a compound's ability to functionally antagonize the Gαi/o-mediated signaling of group II mGluRs.
-
Cell Culture: CHO or HEK293 cells expressing mGluR2 or mGluR3 are cultured in appropriate media.
-
Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound, LY341495) for a defined period.
-
Stimulation: The adenylyl cyclase pathway is then stimulated by adding a fixed concentration of forskolin, along with a group II mGluR agonist (e.g., glutamate or LY354740) at its EC₅₀ or EC₈₀ concentration. The agonist will normally inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The data are plotted as a concentration-response curve to determine the IC₅₀ value of the antagonist.[12]
In Vivo Assay: Forced Swim Test (for antidepressant-like activity)
This is a common behavioral model used to screen for antidepressant-like effects in rodents.
-
Acclimation: Animals (rats or mice) are acclimated to the testing room.
-
Drug Administration: The test compound (e.g., MGS0039 at 0.3-3 mg/kg) or vehicle is administered via the appropriate route (e.g., intraperitoneally, i.p.) at a set time before the test.[12]
-
Test Procedure: Each animal is placed individually into a cylinder filled with water from which it cannot escape. The session is recorded for a standard duration (e.g., 6 minutes).
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.[12]
Conclusion
The choice between this compound and non-selective group II mGluR antagonists depends entirely on the scientific question being addressed.
-
This compound is the superior tool for target validation and for specifically investigating the physiological and pathophysiological roles of the mGluR3 subtype . Its high selectivity allows researchers to dissect the functions of mGluR3 in isolation from mGluR2, which was previously difficult.[10]
-
Non-selective antagonists like LY341495 and MGS0039 remain highly valuable for studying the combined pharmacological effects of blocking both mGluR2 and mGluR3 . They are useful for exploring the therapeutic potential of general group II mGluR blockade in various CNS disorders, such as depression and anxiety.[18][19]
By understanding the distinct pharmacological profiles and utilizing the appropriate experimental protocols, researchers can effectively leverage these compounds to advance our understanding of group II mGluR function and their potential as therapeutic targets.
References
- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for mGluRs antagonists? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LY-341495 - Wikipedia [en.wikipedia.org]
- 14. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 17. MGS-0039 - Wikipedia [en.wikipedia.org]
- 18. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, MGS0039 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
In Vivo Validation of ML337 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). As direct in vivo target engagement studies for this compound are not yet publicly available, this document outlines established and emerging methodologies, drawing comparisons with alternative mGluR3 modulators and relevant techniques.
Executive Summary
This compound is a valuable research tool due to its selectivity for mGluR3 over other mGluR subtypes. In vivo validation of its engagement with mGluR3 is critical for interpreting pharmacological studies and advancing its potential as a therapeutic agent. This guide explores both direct and indirect methods for confirming target engagement in a living organism, providing a framework for designing and interpreting such studies.
Data Presentation: Comparison of In Vivo Target Engagement Strategies
While specific in vivo target engagement data for this compound is pending, the following table compares potential and established methodologies using data from related compounds and techniques.
| Methodology | Principle | Target Readout | Compound(s) | Key Quantitative Data | Advantages | Limitations |
| Pharmacokinetics & CNS Penetration | Measures drug concentration in plasma and brain tissue to ensure the compound reaches its target. | Brain-to-Plasma Ratio (Kp) | This compound | Mouse Kp: 0.92, Rat Kp: 0.3[1] | Essential prerequisite for CNS target engagement. | Does not confirm target binding. |
| Positron Emission Tomography (PET) Imaging | A non-invasive imaging technique using a radiolabeled ligand to quantify receptor occupancy. | Standardized Uptake Value (SUV), Binding Potential (BP) | [18F]VU6010572, [11C]mG3N001 (mGluR3 PET Ligands) | [18F]VU6010572: IC50 = 40 nM, rapid brain clearance.[1][2] [11C]mG3N001: Good brain penetration, distribution consistent with mGluR3 expression.[2] | Direct, quantitative, and translatable to clinical studies. | Requires a validated, selective radioligand; not yet published for this compound. |
| Cellular Thermal Shift Assay (CETSA) in Vivo | Measures the thermal stabilization of a target protein upon ligand binding in tissue samples from a treated animal. | Thermal Shift (ΔTm) | Not yet reported for this compound or mGluR3 in vivo. | N/A | Direct evidence of target engagement in a physiological context. | Technically challenging for membrane proteins like GPCRs; requires specific antibodies. |
| Pharmacodynamic (PD) Biomarkers | Measures changes in downstream signaling molecules or physiological processes following drug administration. | c-Fos expression, second messenger levels (e.g., cAMP) | LY341495 (mGluR2/3 antagonist) | Altered c-Fos expression in specific brain regions of mGluR3-KO mice.[3] | Provides evidence of functional target modulation. | Indirect; can be influenced by off-target effects. |
| Behavioral Pharmacology | Assesses drug-induced changes in animal behavior relevant to the target's function. | Antidepressant-like or anxiolytic-like effects | MGS0039 (mGluR2/3 antagonist) | Dose-dependent antidepressant-like effects in forced swim and tail suspension tests.[4] | In vivo functional readout. | Indirect and complex; influenced by multiple factors. |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA) for Brain Tissue
This protocol is adapted from established in vivo CETSA procedures and can be applied to assess this compound target engagement.
Objective: To determine if this compound binding to mGluR3 in the brain increases its thermal stability.
Methodology:
-
Animal Dosing: Administer this compound or vehicle to a cohort of rodents at a dose known to achieve significant brain concentrations.
-
Tissue Harvesting: At a timepoint corresponding to peak brain exposure, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Tissue Homogenization: Homogenize the brain tissue in a buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the homogenates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble mGluR3 using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble mGluR3 as a function of temperature for both the vehicle and this compound-treated groups. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
This protocol outlines a hypothetical study using a validated mGluR3 PET radioligand to measure target occupancy by this compound.
Objective: To quantify the in vivo occupancy of mGluR3 by this compound in a dose-dependent manner.
Methodology:
-
Radioligand: Utilize a validated mGluR3 PET radioligand such as [18F]VU6010572 or [11C]mG3N001.
-
Animal Model: Use a species for which the PET radioligand has been validated (e.g., non-human primate or rodent).
-
Baseline Scan: Perform a baseline PET scan on each animal to determine the baseline receptor availability.
-
This compound Administration: Administer increasing doses of this compound to different cohorts of animals.
-
Post-Dosing Scans: At the time of expected peak mGluR3 occupancy, perform a second PET scan.
-
Image Analysis: Co-register the PET images with anatomical MRI scans. Calculate the binding potential or standardized uptake value in brain regions known to express mGluR3.
-
Occupancy Calculation: Determine the percentage of receptor occupancy for each dose of this compound by comparing the post-dosing scan to the baseline scan.
Mandatory Visualizations
Caption: General workflow for in vivo target engagement validation.
Caption: Simplified mGluR3 signaling pathway and the action of this compound.
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its development as a pharmacological tool and potential therapeutic. While direct evidence is still forthcoming, this guide provides a framework for such validation by outlining established and cutting-edge techniques. The development of selective mGluR3 PET radioligands represents a significant advancement that will greatly facilitate the direct in vivo assessment of this compound and other mGluR3 modulators. In the interim, a combination of CNS concentration measurements and the assessment of pharmacodynamic biomarkers can provide strong indirect evidence of target engagement. This comparative guide should serve as a valuable resource for researchers designing and interpreting studies aimed at confirming the in vivo activity of this compound.
References
A Guide to Negative Control Experiments for a Putative Host-Targeted Antiviral Agent, ML337
Disclaimer: The established and primary mechanism of action for ML337 is as a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGluR3), a protein primarily studied in the context of neurological and psychiatric disorders.[1][2][3][4][5] As of late 2025, there is no widespread, publicly available scientific literature demonstrating or investigating this compound as a direct-acting or host-targeted antiviral agent. This guide, therefore, operates on a hypothetical premise: that this compound is being investigated for potential antiviral properties by modulating a host cell signaling pathway. Such an approach, targeting host factors upon which viruses depend, is a recognized strategy in antiviral research to potentially offer broad-spectrum activity and a higher barrier to resistance.
This comparison guide provides a framework for designing robust negative control experiments to validate the specificity of any observed antiviral effect of a compound like this compound. Rigorous negative controls are essential to ensure that the observed effects are due to the specific mechanism of action and not to off-target effects, general cytotoxicity, or experimental artifacts.
Hypothetical Antiviral Mechanism of Action
For the purpose of this guide, we will hypothesize that a virus of interest hijacks a cellular signaling pathway downstream of a G-protein coupled receptor (GPCR) for its replication. In this scenario, this compound, by modulating mGluR3, could interfere with this co-opted pathway, thus inhibiting viral replication.
Caption: Hypothetical signaling pathway for this compound antiviral activity.
Comparative Data on Negative Controls
The following table summarizes the expected outcomes for a series of negative control experiments designed to validate the specific antiviral activity of this compound.
| Experiment | Test Article | Expected Antiviral Activity (e.g., % Inhibition) | Expected Cytotoxicity (% Viability) | Rationale for Control |
| Positive Control | This compound | High | High (>90%) | Establishes the baseline antiviral effect of the active compound. |
| Vehicle Control | DMSO (or other solvent) | None (0%) | High (~100%) | Ensures the solvent used to dissolve this compound has no intrinsic antiviral or cytotoxic effects. |
| Inactive Analog Control | Hypothetical Inactive Analog of this compound | None (0%) | High (>90%) | A structurally similar but biologically inactive molecule demonstrates that the observed activity is not due to non-specific chemical properties. |
| Unrelated Compound Control | Efavirenz (an NNRTI for HIV) | None (0%, unless virus is HIV) | High (>90%) | Confirms that the antiviral effect is specific to the proposed mechanism and not a general property of any small molecule. |
| Cell Line Control | mGluR3 Knockout/Knockdown Cells | None (0%) | High (>90%) | Demonstrates that the antiviral activity is dependent on the presence of the specific host target (mGluR3). |
Experimental Protocols
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by cells treated with the test compound.
Protocol:
-
Seed host cells (e.g., Vero E6, A549) in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound and control compounds in viral growth medium.
-
Remove the growth medium from the cells and pre-treat with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective compound dilutions.
-
Incubate for 24-48 hours (depending on the virus replication cycle).
-
Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.[6][7]
-
Calculate the percent inhibition relative to the vehicle control.
Caption: Workflow for a Viral Yield Reduction Assay.
Cytotoxicity Assay
This assay is crucial to ensure that the reduction in viral yield is not simply due to the compound killing the host cells.
Protocol:
-
Seed host cells in a 96-well plate at the same density used for the antiviral assay.
-
Treat the cells with the same serial dilutions of this compound and control compounds.
-
Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).
-
Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT assay).[8]
-
Calculate the 50% cytotoxic concentration (CC50). A compound is generally considered a viable candidate if its CC50 is significantly higher than its 50% effective concentration (EC50).
Caption: Workflow for a standard cytotoxicity assay.
Target Engagement Assay (Hypothetical)
This assay would confirm that this compound interacts with its intended target, mGluR3, in the context of the antiviral experiment.
Protocol:
-
Treat host cells expressing mGluR3 with this compound or a negative control compound at relevant concentrations.
-
Stimulate the cells with a known mGluR3 agonist.
-
Measure a downstream signaling event known to be modulated by mGluR3 activation (e.g., cAMP levels or calcium mobilization).
-
A specific effect of this compound should be a reduction in the signaling induced by the agonist, which should not be observed with the inactive analog.
By implementing these negative controls, researchers can build a strong case that the observed antiviral activity of a compound like this compound is specific, on-target, and not an artifact of cytotoxicity or other non-specific effects. This rigorous approach is fundamental to the successful development of novel antiviral therapies.
References
- 1. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 4. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of host cell serine protease inhibitor MM3122 against SARS-CoV-2 for treatment and prevention of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. | BioWorld [bioworld.com]
- 8. | BioWorld [bioworld.com]
Confirming the On-Target Effects of ML337: A Comparative Guide
For researchers and drug development professionals investigating the selective inhibition of the metabotropic glutamate receptor 3 (mGluR3), confirming the on-target effects of tool compounds like ML337 is paramount. This guide provides a comparative overview of methodologies to validate the specific interaction of this compound with mGluR3, alongside a comparison with alternative negative allosteric modulators (NAMs).
Comparative Analysis of mGluR3 Negative Allosteric Modulators
This compound is a well-characterized, selective mGluR3 NAM. However, a comprehensive evaluation of its on-target effects necessitates a comparison with other available modulators. The following table summarizes the key quantitative data for this compound and its primary alternatives, LY2389575 and VU0650786.
| Compound | Target(s) | IC50 (nM) for mGluR3 | Selectivity over mGluR2 | Key Features |
| This compound | mGluR3 NAM | ~450 - 593 | High (>60-fold) | Brain penetrant, extensively validated tool compound. |
| LY2389575 | mGluR3 NAM | ~250 | High | Potent and selective mGluR3 NAM. |
| VU0650786 | mGluR2/3 NAM | Potent (specific IC50 not readily available in public domain) | Acts on both mGluR2 and mGluR3 | Useful for studying the combined effects of group II mGluR inhibition. |
Experimental Protocols for On-Target Validation
A multi-faceted approach employing biochemical, cell-based, and target engagement assays is crucial for unequivocally confirming the on-target effects of this compound.
Biochemical Assays
a) Radioligand Binding Assay: This assay directly measures the ability of this compound to bind to the mGluR3 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human mGluR3.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand that binds to the allosteric site of mGluR3 (e.g., [³H]-ML337 if available, or a suitable surrogate) in the presence of varying concentrations of unlabeled this compound.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.
b) GTPγS Binding Assay: This functional assay measures the G-protein activation downstream of mGluR3.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing mGluR3.
-
Incubation: Incubate the membranes with GDP, the agonist (e.g., glutamate or LY379268), varying concentrations of this compound, and [³⁵S]GTPγS.
-
Filtration: Separate the bound [³⁵S]GTPγS by filtration.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Cell-Based Assays
a) Calcium Mobilization Assay: This assay measures the functional consequence of mGluR3 inhibition on intracellular calcium levels.
Protocol:
-
Cell Culture: Use a cell line co-expressing mGluR3 and a G-protein that couples to the phospholipase C pathway (e.g., Gαqi/o).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Stimulate the cells with an mGluR3 agonist (e.g., glutamate).
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a plate reader.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of the agonist-induced calcium signal.
b) cAMP Assay: This assay measures the modulation of cyclic AMP levels, a downstream effector of mGluR3 signaling.
Protocol:
-
Cell Culture: Use cells expressing mGluR3.
-
Forskolin Treatment: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound and Agonist Addition: Add an mGluR3 agonist in the presence of varying concentrations of this compound.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the ability of this compound to block the agonist-induced decrease in forskolin-stimulated cAMP levels.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA): This assay confirms the direct binding of this compound to mGluR3 in a cellular environment.[1][2]
Protocol:
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble mGluR3 in the supernatant using Western blotting or ELISA.[3]
-
Data Analysis: Plot the amount of soluble mGluR3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
Caption: A logical workflow for confirming the on-target effects of this compound.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR2 + 3 Cell Based ELISA Kit (A102896) [antibodies.com]
Cross-Validation of ML337 Results with Genetic Knockdown of mGluR3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the metabotropic glutamate receptor 3 (mGluR3): pharmacological inhibition using the negative allosteric modulator (NAM) ML337 and genetic knockdown of the GRM3 gene. Understanding the convergence and divergence of outcomes from these approaches is crucial for robust target validation and therapeutic development.
Executive Summary
Both pharmacological blockade with this compound and genetic silencing of mGluR3 aim to elucidate the receptor's role in cellular and systemic processes. While both methods are designed to reduce mGluR3 function, they operate through distinct mechanisms that can lead to different compensatory effects and experimental outcomes. This guide presents a side-by-side comparison of the expected results from these two approaches, supported by experimental data from published studies. We also provide detailed protocols for key experiments to facilitate the replication and extension of these findings.
Data Presentation: Pharmacological vs. Genetic Inhibition of mGluR3
The following tables summarize the anticipated effects of this compound application and mGluR3 genetic knockdown on key cellular and behavioral measures. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate studies investigating either pharmacological or genetic manipulation of mGluR3.
Table 1: Comparison of Effects on Cellular and Synaptic Function
| Parameter | This compound (Negative Allosteric Modulator) | mGluR3 Genetic Knockdown (shRNA/siRNA/CRISPR) | Key References |
| cAMP Levels | Expected to increase or prevent agonist-induced decrease. | Expected to result in baseline increase or prevent agonist-induced decrease in cAMP. | [1] |
| Synaptic Transmission | May modulate glutamate release. | Knockdown in astrocytes has been shown to reduce glutamate at the synapse. | |
| Long-Term Potentiation (LTP) in CA1 | Effects are not well-documented in publicly available literature. | mGluR3 knockout mice show no significant difference in CA1 LTP compared to wild-type.[2] | [2] |
Table 2: Comparison of Effects on Behavioral Phenotypes
| Behavioral Test | This compound | mGluR3 Knockout Mice | Key References |
| Working Memory (T-Maze) | Data not readily available in published literature. | Exhibit impaired working memory, with a significantly lower correct response rate in the forced alternation task.[2][3] | [2][3] |
| Locomotor Activity | Data not readily available in published literature. | Show hyperactivity in open field and home cage monitoring tests.[2] | [2] |
| Contextual Fear Memory | Data not readily available in published literature. | Display impaired contextual memory in fear conditioning tests.[2] | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of comparative studies.
Protocol 1: Validation of mGluR3 Knockdown by quantitative Real-Time PCR (qPCR)
Objective: To quantify the reduction in GRM3 mRNA levels following shRNA-mediated knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GRM3 and a reference gene (e.g., GAPDH, Actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cultured cells or tissue samples previously treated with mGluR3 shRNA or a control vector using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for GRM3 and the reference gene, and qPCR master mix.
-
qPCR Program: Run the qPCR reaction using a standard cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Calculate the relative expression of GRM3 mRNA using the ΔΔCt method, normalizing to the reference gene expression. A significant reduction in the GRM3 mRNA level in the shRNA-treated group compared to the control group confirms successful knockdown.
Protocol 2: Assessment of Working Memory using the T-Maze Forced Alternation Task
Objective: To evaluate spatial working memory in mGluR3 knockout mice or mice treated with this compound.
Apparatus:
-
T-maze with a start arm and two goal arms.
-
Guillotine doors to block access to arms.
Procedure:
-
Habituation: Allow mice to explore the T-maze freely for 5-10 minutes for 2-3 days prior to testing.
-
Forced Trial:
-
Block one of the goal arms with a guillotine door.
-
Place the mouse in the start arm and allow it to enter the open goal arm.
-
Once the mouse enters the arm, confine it there for 30 seconds.
-
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1-15 minutes).
-
Choice Trial:
-
Place the mouse back in the start arm with both goal arms now open.
-
Record which arm the mouse enters first. A correct choice is entering the arm that was previously blocked.
-
-
Data Analysis: Calculate the percentage of correct alternations over a series of trials. A performance at chance level (50%) suggests a working memory deficit. For pharmacological studies, administer this compound or vehicle at an appropriate time before the test.
Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To measure the effect of this compound on synaptic plasticity in the CA1 region of the hippocampus.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Stimulating electrode
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare 300-400 µm thick transverse hippocampal slices in ice-cold, oxygenated aCSF using a vibrating microtome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Pharmacology:
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the compound for a period before and during the HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. A sustained increase in the fEPSP slope after HFS indicates the induction of LTP.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical mGluR3 signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and mGluR3 knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML337 and Other mGlu3 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The metabotropic glutamate receptor 3 (mGlu3) represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including depression and anxiety. Negative allosteric modulators (NAMs) of mGlu3 offer a nuanced approach to receptor modulation, providing a finer level of control than traditional orthosteric antagonists. This guide provides a comparative analysis of the research compound ML337 with other notable mGlu3 NAMs, focusing on their in vitro potency, selectivity, and pharmacological profiles. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their specific experimental needs.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters for this compound and its comparators. Data is presented to facilitate a clear comparison of potency at the target receptor (mGlu3) and selectivity against the closely related mGlu2 receptor.
| Compound | mGlu3 IC50 (nM) | mGlu2 IC50 (µM) | Selectivity (mGlu2/mGlu3) | Key Features |
| This compound | 593[1] | >30[1] | >50-fold | Second-generation, selective, and brain-penetrant mGlu3 NAM.[1] |
| ML289 | 660 | >10[2] | >15-fold | First-generation mGlu3 NAM, predecessor to this compound.[2][3] Brain-penetrant.[3] |
| RO4491533 | 270 | 296 | ~1 (equipotent) | Dual mGlu2/mGlu3 NAM.[2] |
| VU0650786 | 130 | 11,000 | ~85-fold | Potent and selective mGlu3 NAM. |
Signaling Pathways and Experimental Workflow
To understand the context of the presented data, it is crucial to visualize the underlying biological processes and the experimental procedures used to characterize these compounds.
References
ML337: A Superior Tool for mGluR3 Research Through Allosteric Modulation
For researchers in neuroscience and drug development, the quest for selective and effective ligands for metabotropic glutamate receptor 3 (mGluR3) has led to the development of novel compounds that overcome the limitations of older orthosteric ligands. ML337, a selective negative allosteric modulator (NAM) of mGluR3, represents a significant advancement, offering superior selectivity and a more nuanced approach to receptor modulation compared to traditional orthosteric agonists like LY354740.
This guide provides a comprehensive comparison of this compound and older mGluR3 ligands, supported by experimental data, to inform the selection of the most appropriate pharmacological tools for research and development.
Key Advantages of this compound
The primary advantage of this compound lies in its mechanism of action as a negative allosteric modulator. Unlike orthosteric ligands that bind directly to the highly conserved glutamate binding site, allosteric modulators bind to a distinct, less conserved site on the receptor. This fundamental difference confers several key benefits:
-
Enhanced Selectivity: Allosteric binding sites are more diverse among receptor subtypes, allowing for the development of highly selective ligands. This compound demonstrates exceptional selectivity for mGluR3, with minimal or no activity at other mGluR subtypes. This is a significant improvement over older group II mGluR agonists, such as LY354740, which exhibit potent agonism at both mGluR2 and mGluR3. This high selectivity is crucial for dissecting the specific physiological roles of mGluR3.
-
Fine-Tuned Modulation: As a negative allosteric modulator, this compound does not completely block the receptor's function but rather reduces its response to the endogenous agonist, glutamate. This allows for a more subtle and physiologically relevant modulation of mGluR3 activity, in contrast to the "on/off" switch effect of orthosteric agonists or antagonists. This can be particularly advantageous in studying the nuanced roles of mGluR3 in synaptic plasticity and neurotransmission.
-
Potential for Improved "Druggability": Allosteric modulators often possess more favorable physicochemical properties for drug development, including better brain penetrance and oral bioavailability, compared to the amino acid-like structures of many orthosteric ligands.
Comparative Performance Data
The following table summarizes the key pharmacological parameters of this compound and the widely used older group II mGluR agonist, LY354740.
| Ligand | Type | Target(s) | Potency (Human Receptors) | Selectivity Profile |
| This compound | Negative Allosteric Modulator (NAM) | mGluR3 | IC50 = 593 nM | No activity at mGluR1, mGluR2, mGluR4-8 at concentrations up to 30 µM. |
| LY354740 | Orthosteric Agonist | mGluR2 and mGluR3 | EC50 = 24.3 nM (mGluR3) EC50 = 5.1 nM (mGluR2)[1] | No significant activity at group I (mGluR1, mGluR5) and group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors up to 100,000 nM.[1] |
Note: IC50 represents the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 represents the concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGluR3 signaling pathway and a typical experimental workflow for characterizing mGluR3 ligands.
Caption: mGluR3 signaling pathway and the modulatory effect of this compound.
Caption: Experimental workflow for comparing mGluR3 ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand performance. Below are representative protocols for key experiments used to characterize this compound and older mGluR3 ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand to the mGluR3 receptor.
1. Membrane Preparation:
- Culture cells stably expressing human mGluR3 (e.g., HEK293 or CHO cells).
- Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet and resuspend in the binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Reaction:
- In a 96-well plate, add the cell membrane preparation, a radiolabeled orthosteric ligand (e.g., [3H]-LY341495), and varying concentrations of the unlabeled test compound (e.g., this compound or LY354740).
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add an excess of a non-radiolabeled orthosteric ligand in addition to the radioligand and membranes.
- Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Dry the filters and add a scintillation cocktail.
- Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the mGluR3-mediated inhibition of adenylyl cyclase, which results in a change in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
- Use cells stably expressing human mGluR3.
- Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium or assay buffer.
- Pre-incubate the cells with varying concentrations of the test compound (this compound or LY354740).
- Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and an mGluR3 agonist (e.g., glutamate or LY354740 for assessing NAM activity) to all wells except the basal control.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
4. Data Analysis:
- For agonists like LY354740, plot the cAMP concentration as a function of the ligand concentration and determine the EC50 value.
- For NAMs like this compound, plot the inhibition of the agonist-induced decrease in cAMP as a function of the NAM concentration and determine the IC50 value.
Conclusion
This compound offers significant advantages over older orthosteric mGluR3 ligands, primarily due to its allosteric mechanism of action. Its high selectivity for mGluR3 allows for more precise investigation of this receptor's function without the confounding effects of mGluR2 activation. The ability of this compound to provide a nuanced, modulatory effect on receptor signaling makes it a valuable tool for studying the complex roles of mGluR3 in both normal physiology and pathological conditions. For researchers aiming to specifically dissect the contributions of mGluR3, this compound represents a more refined and powerful pharmacological instrument.
References
Assessing the Specificity of ML337 in Primary Neuron Cultures: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate receptor 3 (mGluR3) negative allosteric modulator (NAM) ML337 with alternative compounds. It includes a summary of available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound is a potent and highly selective negative allosteric modulator of mGluR3, a G-protein coupled receptor expressed in the central nervous system that plays a crucial role in regulating synaptic transmission and neuronal excitability. Its high selectivity over the closely related mGluR2 makes it a valuable tool for dissecting the specific physiological roles of mGluR3. This guide assesses the specificity of this compound in primary neuron cultures, a key in vitro model for neuroscience research, and compares its performance with other available mGluR3 NAMs.
Comparative Analysis of mGluR3 Negative Allosteric Modulators
The following table summarizes the available quantitative data for this compound and other selective mGluR3 NAMs. It is important to note that direct head-to-head comparative studies in primary neuron cultures are limited in the public domain. The data presented is compiled from various sources, including studies on recombinant cell lines and neuronal circuits, which provide valuable insights into their relative potency and selectivity.
| Compound | Target(s) | Assay Type | Cell Type/Preparation | Potency (IC₅₀) | Selectivity | Reference |
| This compound | mGluR3 NAM | Not specified | Not specified | 450 nM | Highly selective over mGluR2 (>30,000 nM) | [1] |
| VU6010572 | mGluR3 NAM | Not specified | In vivo (mouse) | Effective dose range provided | Highly selective | [2] |
| MNI-137 | mGlu2 NAM | Calcium Mobilization | Human and rat mGlu2 expressing cells | 8.3 nM (human), 12.6 nM (rat) | Selective over mGlu1, mGlu4, mGlu5, mGlu8 | [3] |
Experimental Protocols
To rigorously assess the specificity of this compound and other NAMs in primary neuron cultures, a combination of electrophysiological, biochemical, and imaging-based assays is recommended.
Primary Neuron Culture
Primary cortical or hippocampal neurons can be isolated from embryonic rodents (e.g., E18 rats or mice).
Workflow for Primary Neuron Culture Preparation:
Figure 1: Workflow for establishing primary neuron cultures.
Electrophysiological Assessment of Specificity (Whole-Cell Patch-Clamp)
This technique directly measures the effect of the compound on neuronal activity.
Protocol:
-
Prepare primary cortical or hippocampal neurons cultured on coverslips for 10-14 days in vitro (DIV).
-
Transfer a coverslip to the recording chamber of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.
-
Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) or evoked responses.
-
Apply a known mGluR2/3 agonist (e.g., LY379268) to the bath to induce a change in synaptic transmission (typically a reduction in release probability).
-
After establishing a stable agonist effect, co-apply increasing concentrations of this compound or the alternative NAM.
-
Measure the reversal of the agonist-induced effect by the NAM to determine its IC₅₀.
-
To confirm specificity, perform similar experiments in the presence of a selective mGluR2 NAM (e.g., MNI-137) to isolate the mGluR3-mediated component.
Logical Flow for Electrophysiological Specificity Testing:
Figure 2: Logical workflow for electrophysiological assessment of NAM specificity.
Calcium Imaging
This method allows for the assessment of compound effects on neuronal network activity in a higher-throughput manner.
Protocol:
-
Culture primary neurons in 96-well plates.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Record baseline spontaneous calcium transients.
-
Apply an mGluR2/3 agonist to modulate network activity.
-
Add increasing concentrations of this compound or the alternative NAM.
-
Measure the change in calcium transient frequency and amplitude to determine the compound's effect.
Signaling Pathways
This compound, as an mGluR3 NAM, is expected to modulate downstream signaling pathways typically associated with Gi/o-coupled receptors. Activation of mGluR3 by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By negatively modulating mGluR3, this compound would be expected to disinhibit this pathway, leading to an increase in cAMP and PKA activity under conditions of tonic glutamate signaling.
Simplified mGluR3 Signaling Pathway:
Figure 3: Simplified signaling cascade modulated by this compound.
Conclusion
This compound is a highly selective mGluR3 negative allosteric modulator, a property that makes it an invaluable research tool for distinguishing the roles of mGluR3 from mGluR2. While specific quantitative data on its performance in primary neuron cultures is not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its characterization. By employing techniques such as whole-cell patch-clamp electrophysiology and calcium imaging, researchers can directly assess the specificity and potency of this compound and compare it to other available modulators in a physiologically relevant neuronal context. Such studies are crucial for validating its utility in probing the function of mGluR3 in both healthy and diseased states.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of ML337
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of ML337, a selective negative allosteric modulator of mGlu3 receptors. Adherence to these procedural steps is critical for operational safety and compliance.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Data |
| Molecular Weight | 353.39 g/mol |
| Formula | C₂₁H₂₀FNO₃ |
| Solubility | Soluble to 100 mM in DMSO |
| Soluble to 20 mM in ethanol | |
| Purity | ≥98% |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months |
Experimental Protocol: General Disposal Procedure for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general protocol, based on standard laboratory practices for the disposal of research chemicals, should be followed. This procedure is designed to mitigate risks and ensure compliance with typical hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Hazardous waste container, clearly labeled.
-
Waste disposal tags or labels, as required by your institution.
-
Spill containment materials.
Procedure:
-
Risk Assessment: Before beginning any work, conduct a risk assessment for the handling and disposal of this compound. Consider the solvents used and the concentration of the solutions.
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Solid waste (e.g., contaminated gloves, pipette tips, and empty vials) should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid waste, such as solutions of this compound in DMSO or ethanol, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of any potential spills.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, in accordance with your institution's policies.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and, if available, the Safety Data Sheet (SDS) provided by the supplier of this compound for complete and accurate disposal instructions.
Essential Safety and Logistics for Handling ML337
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the mGlu3 selective negative allosteric modulator, ML337.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory | Approved mask/respirator |
| Body Protection | Laboratory clothing (e.g., lab coat) |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a chemical fume hood to ensure adequate ventilation.[1]
Handling:
-
Only individuals properly qualified in handling potentially hazardous chemicals should work with this compound.[1]
-
Avoid inhalation, ingestion, and contact with eyes and skin.[2]
Storage:
-
Store in tightly closed vessels in a dry, cool, and well-ventilated area.[1][2]
-
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is suitable.[4]
Accidental Release and First Aid Measures
Accidental Release:
-
In case of a spill, mix the material with sand or another inert absorbent material.
-
Sweep up the mixture and place it in a tightly closed container for disposal.[1]
-
Prevent the material from entering drains or water courses.[1]
First Aid:
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
In Case of Skin Contact: Wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Rinse with water. If irritation develops, seek medical attention.[3]
-
If Swallowed: Rinse mouth with water. Seek medical attention.[3]
Disposal Plan
The disposal of this compound and its containers must be handled as special waste. This should be done by a licensed disposal company, in consultation with local waste disposal authorities to ensure compliance with national and regional regulations.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
